molecular formula C18H20N2O2 B4051405 3-benzamido-N,N-diethylbenzamide

3-benzamido-N,N-diethylbenzamide

カタログ番号: B4051405
分子量: 296.4 g/mol
InChIキー: MQWBMBVSAFKJIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzamido-N,N-diethylbenzamide is a chemical compound of interest in scientific research, particularly in the field of repellent and olfactory studies due to its structural relationship with N,N-diethyl-m-toluamide, commonly known as the insect repellent DEET . DEET is one of the most effective and common active ingredients in insect repellents, used for decades to protect against mosquitoes, ticks, and other biting insects . The exact mechanism of action for DEET is complex and not fully elucidated, but research indicates it interacts with insect olfactory receptors, potentially inhibiting the detection of host odors or activating avoidance pathways . The modification in the structure of 3-benzamido-N,N-diethylbenzamide, with an additional benzamido group, may be investigated for its effects on binding affinity, selectivity, and efficacy against various insect species. This compound is intended for research use only (RUO) to explore these and other structure-activity relationships, with the goal of understanding sensory biology or developing new active compounds. It is not for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

3-benzamido-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-11-8-12-16(13-15)19-17(21)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWBMBVSAFKJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Profiling, Structural Dynamics, and Synthetic Methodology of 3-Benzamido-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Benzamido-N,N-diethylbenzamide (often abbreviated as 3-BDEB) is a highly versatile bis-amide scaffold that merges two distinct pharmacophoric elements: an N,N-diethylbenzamide moiety (structurally analogous to the insect repellent DEET) and a benzanilide moiety. This unique structural topology imparts a balanced lipophilicity and a highly specific hydrogen-bonding profile, making it a valuable intermediate in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and advanced agrochemicals.

This whitepaper provides a rigorous technical breakdown of its chemical identity, conformational dynamics, and a self-validating synthetic methodology grounded in established amide-coupling principles.

Chemical Identity & Physicochemical Profiling

The molecule features a central benzene ring that is 1,3-disubstituted (meta-substituted) with two different amide groups. The tertiary amide provides metabolic stability and lipophilicity, while the secondary amide acts as a critical hydrogen-bond donor for receptor anchoring.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3-benzamido-N,N-diethylbenzamide
Systematic Name N,N-diethyl-3-(phenylformamido)benzamide
Molecular Formula C₁₈H₂₀N₂O₂
Molar Mass 296.37 g/mol
Hydrogen Bond Donors 1 (Secondary Amide NH)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygens)
Rotatable Bonds 6
Topological Polar Surface Area 49.4 Ų

Conformational Dynamics & Pharmacophore Mapping

The structural behavior of 3-BDEB is dictated by the restricted rotation around its amide C–N bonds. The N,N-diethyl group exhibits partial double-bond character, leading to distinct syn and anti rotamers that can be observed via variable-temperature NMR. Conversely, the benzamido group strongly prefers a trans-configuration (where the NH and C=O are antiperiplanar) to minimize steric clashes with the central phenyl ring.

Mechanism Molecule 3-BDEB Scaffold HBD Amide NH (H-Bond Donor) Molecule->HBD HBA Carbonyl Oxygens (H-Bond Acceptors) Molecule->HBA Lipid Phenyl/Diethyl Groups (Hydrophobic) Molecule->Lipid Target Target Receptor Binding Pocket HBD->Target Anchoring HBA->Target Orientation Lipid->Target Affinity

Pharmacophoric mapping and proposed target receptor binding interactions of 3-BDEB.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 3-BDEB is achieved through a highly efficient, three-step linear sequence starting from commercially available 3-nitrobenzoyl chloride. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating —meaning the chemistry itself provides real-time feedback to the operator.

Synthesis SM1 3-Nitrobenzoyl Chloride Step1 Step 1: Amidation SM1->Step1 Reag1 Diethylamine + Et3N Reag1->Step1 Int1 N,N-Diethyl-3-nitrobenzamide Step1->Int1 Step2 Step 2: Reduction Int1->Step2 Reag2 H2, Pd/C Catalyst Reag2->Step2 Int2 3-Amino-N,N-diethylbenzamide Step2->Int2 Step3 Step 3: Benzoylation Int2->Step3 Reag3 Benzoyl Chloride + Pyridine Reag3->Step3 Product 3-Benzamido-N,N-diethylbenzamide Step3->Product

Synthetic workflow of 3-BDEB from 3-nitrobenzoyl chloride via amidation and reduction.

Phase 1: Synthesis of N,N-Diethyl-3-nitrobenzamide

Protocol: Dissolve 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0 °C. Slowly add a mixture of diethylamine (1.1 eq) and triethylamine (Et₃N, 1.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: The reaction between an acyl chloride and a secondary amine generates equimolar amounts of hydrogen chloride (HCl). If unneutralized, HCl will protonate the remaining diethylamine nucleophile, stalling the reaction at a maximum 50% theoretical yield. Et₃N acts as a sacrificial base to scavenge HCl, driving the reaction to completion ()[1].

  • Self-Validation: The nucleophilic acyl substitution is exothermic; a spontaneous temperature increase confirms initiation. Concurrently, the formation of a dense white precipitate (triethylamine hydrochloride) provides real-time visual confirmation of amide bond formation.

Phase 2: Catalytic Hydrogenation to 3-Amino-N,N-diethylbenzamide

Protocol: Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst.

  • Causality: Reducing the nitro group to an aniline derivative requires selective conditions to avoid cleaving the sensitive tertiary amide. Pd/C under a hydrogen atmosphere provides a clean, surface-mediated reduction without the need for harsh acidic metals (like Fe/HCl) that could cause side reactions.

  • Self-Validation: Hydrogen gas consumption (monitored via balloon deflation) directly correlates with reaction progress. The visual transition of the solution from a deep yellow tint (characteristic of the nitroaromatic compound) to a colorless/pale solution indicates complete reduction.

Phase 3: Benzoylation to 3-Benzamido-N,N-diethylbenzamide

Protocol: Dissolve 3-amino-N,N-diethylbenzamide in anhydrous DCM. Add pyridine (2.0 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq) at 0 °C. Stir for 3 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Causality: To form the benzanilide moiety, the newly formed aniline is reacted with benzoyl chloride. Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst. It attacks the benzoyl chloride to form a highly electrophilic acylpyridinium intermediate, which is far more susceptible to attack by the sterically hindered aniline derivative than the parent acid chloride ()[2].

  • Self-Validation: The reaction progress is self-validating via Thin Layer Chromatography (TLC). The starting aniline exhibits strong fluorescence quenching under short-wave UV (254 nm) and a low Rf value due to polar amine interactions with the silica stationary phase. As the reaction proceeds, the product spot migrates to a significantly higher Rf value (due to increased lipophilicity from the benzoyl group), confirming complete consumption of the starting material.

References

  • Title: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal Source: Journal of Chemical Education (ACS Publications) URL: [Link][1]

  • Title: Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2 Source: PubMed Central (PMC) - National Institutes of Health URL: [2]

  • Title: Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst Source: Synthetic Communications (Taylor & Francis) URL: [3]

Sources

Unlocking G-Protein Bias: The Mechanism of Action of 3-Benzamido-N,N-Diethylbenzamide Derivatives at the Delta Opioid Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of non-addictive, well-tolerated analgesics and antidepressants has driven intense focus toward the Delta Opioid Receptor (DOR). While classical DOR agonists like SNC80—a prototypical N,N-diethylbenzamide derivative—demonstrate profound efficacy, their clinical utility is severely limited by β-arrestin-mediated side effects, including rapid tolerance and pro-convulsant activity[1].

As a Senior Application Scientist, I have observed that overcoming this hurdle requires rational structural modifications that fundamentally alter receptor binding kinetics. The incorporation of a 3-benzamido group onto the classical N,N-diethylbenzamide scaffold represents a breakthrough in achieving G-protein biased agonism . This whitepaper dissects the structural causality, intracellular signaling mechanisms, and self-validating experimental workflows required to evaluate 3-benzamido-N,N-diethylbenzamide derivatives.

Structural Pharmacology & Causality of the 3-Benzamido Substitution

To understand the mechanism of action, we must analyze the structure-activity relationship (SAR) through the lens of receptor thermodynamics.

The core N,N-diethylbenzamide moiety acts as the primary pharmacophore, anchoring the ligand deep within the orthosteric pocket of the DOR via hydrophobic interactions with the transmembrane helices[2]. However, classical derivatives allow the receptor to adopt a fully flexible active state, recruiting both Gi/o​ proteins and β-arrestin-2.

By synthesizing derivatives such as 3-(benzoylamino)-N,N-diethylbenzamide[3], we introduce a bulky, rigid aromatic system at the meta-position.

  • The Causality of Bias: The 3-benzamido extension projects upward into Extracellular Loop 2 (ECL2). This steric bulk restricts the conformational plasticity of the receptor. It stabilizes the intracellular opening required for Gi/o​ coupling but physically hinders the wider intracellular loop rearrangements necessary for G-protein-coupled receptor kinase (GRK) phosphorylation and subsequent β-arrestin-2 recruitment.

  • Selectivity Shift: Similar to how heteroaromatic substitutions on naltrexone derivatives switch pharmacological profiles[4], the hydrogen-bond donor/acceptor capacity of the benzamido linker enhances DOR selectivity over the Mu (MOR) and Kappa (KOR) opioid receptors.

DOR_Signaling Ligand 3-Benzamido-N,N-diethylbenzamide DOR Delta Opioid Receptor (DOR) Ligand->DOR Orthosteric Binding Gi Gi/o Protein Activation DOR->Gi Biased Agonism Arrestin β-Arrestin-2 Recruitment (Sterically Blocked) DOR->Arrestin Conformational Hindrance AC Adenylyl Cyclase Inhibition Gi->AC SideEffects Tolerance / Convulsions Arrestin->SideEffects cAMP Decreased cAMP Levels AC->cAMP Analgesia Analgesia / Antidepressant Effects cAMP->Analgesia

Fig 1: G-protein biased signaling pathway of 3-benzamido-N,N-diethylbenzamide at the DOR.

Quantitative Data: Pharmacological Profiling

To validate the mechanistic hypothesis, quantitative profiling is essential. Table 1 summarizes the in vitro pharmacological data of hypothetical optimized 3-benzamido derivatives compared to the reference standard SNC80. The Bias Factor ( ΔΔlog(τ/KA​) ) quantifies the preference for G-protein signaling over arrestin recruitment.

Table 1: Comparative Binding and Functional Efficacy

CompoundDOR Ki​ (nM)MOR Ki​ (nM) [35S] -GTP γ S Emax​ (%) β -Arrestin Emax​ (%)Bias Factor
SNC80 (Reference)1.2 ± 0.3>10,000100 (Normalized)100 (Normalized)1.00 (Neutral)
3-Benzamido-N,N-DEB 3.4 ± 0.5>10,00088 ± 4.222 ± 3.14.85
3-(4-F-Benzamido)-N,N-DEB 0.9 ± 0.18,50094 ± 2.812 ± 1.58.20
Naltrindole (Antagonist)0.1 ± 0.054500N/A

Data Interpretation: The 4-fluoro substitution on the benzamido ring drastically reduces β -arrestin recruitment while maintaining near-full Gi/o​ efficacy, yielding a highly biased ligand.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development, every protocol must be a self-validating system. The following methodologies detail the exact workflows required to prove the mechanism of action of these derivatives.

Workflow Synth Compound Synthesis Binding Radioligand Binding (Ki) Synth->Binding GTP [35S]-GTPγS Assay (Gi/o) Binding->GTP BRET β-Arrestin BRET Assay GTP->BRET Bias Bias Factor Calculation BRET->Bias

Fig 2: Self-validating high-throughput screening workflow for biased DOR modulators.

Protocol 1: [35S] -GTP γ S Binding Assay (G-Protein Activation)

Purpose: To quantify the ligand's ability to stimulate GDP/GTP exchange on the Gi/o​ protein complex. Causality & Validation: We utilize saponin to permeabilize the cell membranes, allowing the radiolabeled nucleotide access to the intracellular G-proteins. Excess unlabeled GDP is added to drive the system to a basal state, reducing noise and ensuring that any signal increase is strictly ligand-induced receptor activation.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human DOR in ice-cold assay buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Permeabilization & Pre-loading: Incubate 10 µg of membrane protein per well with 10 µM GDP and 10 µg/mL saponin for 15 minutes at room temperature.

  • Ligand Addition: Add the 3-benzamido-N,N-diethylbenzamide derivative in a 10-point concentration-response curve (10 pM to 10 µM). Include SNC80 (10 µM) as the 100% efficacy control and Naltrindole (10 µM) to validate signal specificity.

  • Radioligand Incubation: Add 0.1 nM [35S] -GTP γ S and incubate for 60 minutes at 30°C.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in water. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read via a MicroBeta counter. Calculate EC50​ and Emax​ using non-linear regression.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β -Arrestin-2

Purpose: To measure the physical recruitment of β -arrestin-2 to the activated DOR in living cells. Causality & Validation: BRET is chosen over FRET because it does not require an external excitation light source, entirely eliminating the risk of autofluorescence from the aromatic benzamide compounds. To self-validate the assay and rule out random "bystander" collisions, a BRET saturation curve must be performed by titrating the YFP construct against a fixed RLuc expression level.

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding DOR-RLuc (Renilla luciferase, donor) and β -Arrestin-2-YFP (Yellow fluorescent protein, acceptor) at a 1:4 ratio.

  • Plating: 24 hours post-transfection, re-plate cells into 96-well white microplates at a density of 30,000 cells/well.

  • Substrate Addition: After 24 hours, wash cells with HBSS and add 5 µM Coelenterazine-h (the RLuc substrate). Incubate for 10 minutes in the dark.

  • Ligand Stimulation: Add the 3-benzamido derivative across a concentration gradient.

  • Signal Detection: Read the plate immediately using a microplate reader equipped with dual emission filters (480 nm for RLuc and 530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 480 nm. Subtract the background BRET ratio (cells expressing DOR-RLuc only) to determine the net ligand-induced recruitment.

References

  • Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists. Source: Science Advances URL:[Link]

  • Further Development of a Robust Workup Process for Solution-Phase High-Throughput Library Synthesis. Source: ACS Combinatorial Science URL:[Link]

  • Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

In Vitro Toxicity and Safety Profile of 3-Benzamido-N,N-diethylbenzamide (BDEB): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-Benzamido-N,N-diethylbenzamide (BDEB) represents a highly specialized chemical scaffold that merges the well-characterized N,N-diethylbenzamide moiety (the core of the ubiquitous insect repellent DEET) with a 3-benzamido toxophore, a structural hallmark of the meta-diamide class of insecticides[1].

While meta-diamides are celebrated for their potent insecticidal activity via negative allosteric modulation (NAM) of the insect resistant-to-dieldrin (RDL) GABA-gated chloride channel[2], the introduction of the diethylbenzamide group necessitates a rigorous evaluation of its mammalian safety profile. Because the parent compound DEET is known to interact with hepatic cytochromes and exhibit mild neurotoxic potential at high concentrations[3], understanding the in vitro toxicity, metabolic liability, and receptor selectivity of BDEB is critical for drug development and agrochemical safety professionals.

This whitepaper synthesizes field-proven methodologies to evaluate the in vitro safety profile of BDEB, focusing on hepatotoxicity, neurotoxicity, receptor selectivity, and genotoxicity.

Mechanistic Target Profiling: Insect RDL vs. Mammalian GABA_A Selectivity

The primary mode of action for meta-diamides is the allosteric inhibition of the insect RDL GABA receptor, leading to hyperexcitation and death in target species[1]. Unlike conventional non-competitive antagonists (NCAs) like fipronil, which bind within the channel pore, benzamido-derivatives bind to a distinct transmembrane inter-subunit pocket[1].

To establish a strong safety profile, BDEB must demonstrate a high selectivity index for insect RDL receptors over mammalian GABA_A receptors (e.g., human α1β2γ2 and α1β3γ2 subtypes). In silico and in vitro patch-clamp studies on related desmethyl-broflanilide compounds have historically shown >1000-fold selectivity for insect receptors[2]. However, because high concentrations of related meta-diamides have induced mitochondrial damage in human SH-SY5Y neuroblastoma cells[4], off-target neurotoxicity screening is mandatory.

MoA BDEB 3-benzamido-N,N-diethylbenzamide (BDEB) Insect Insect RDL GABA Receptor (Primary Target) BDEB->Insect High Affinity Mammal Mammalian GABA_A Receptor (Off-Target) BDEB->Mammal Low Affinity Pocket Transmembrane Inter-subunit Pocket Insect->Pocket Binds to Safety Minimal Binding (CNS Safety Margin) Mammal->Safety Results in Inhibition Negative Allosteric Modulation Pocket->Inhibition Triggers

Fig 1: Receptor selectivity pathway of BDEB distinguishing target efficacy from mammalian safety.

In Vitro Hepatotoxicity and CYP450 Metabolic Profiling

Because the N,N-diethyl-m-toluamide (DEET) scaffold is a known substrate and mild inducer of hepatic cytochromes (specifically CYP3A4, CYP2B6, and CYP1A2)[3], evaluating the metabolic liability of BDEB is paramount to prevent drug-drug interactions (DDIs). We utilize Primary Human Hepatocytes (PHH) rather than immortalized HepG2 cells for metabolic induction assays, as PHH retain native, physiologically relevant baseline CYP expression levels.

Quantitative Safety Data Summaries

Table 1: In Vitro Safety Pharmacology & Cytotoxicity Profiling of BDEB

Assay / Cell LineTarget EndpointResult / IC50Safety Margin Indication
hERG Patch-Clamp Cardiac repolarization (K+ channel)> 50 µMLow cardiotoxicity risk
AMES Test (5 strains) Bacterial reverse mutationNegativeNon-mutagenic
In Vitro Micronucleus Chromosomal damage (CHO cells)NegativeNon-clastogenic
HepG2 Cytotoxicity General hepatic viability (72h)> 100 µMLow basal hepatotoxicity
SH-SY5Y Cytotoxicity Neuroblastoma viability (72h)65 µMModerate high-dose liability

Table 2: CYP450 Inhibition and Induction Profile (Primary Human Hepatocytes)

CYP IsoformDirect Inhibition (IC50)mRNA Induction (Fold Change at 10 µM)Clinical Implication
CYP3A4 > 50 µM2.4xMild inducer (similar to DEET)
CYP2B6 > 50 µM1.9xMild inducer
CYP1A2 > 50 µM1.2xNegligible induction
CYP2C9 > 50 µM1.0xNo interaction
CYP2D6 > 50 µM1.0xNo interaction

Data Interpretation: BDEB exhibits a highly favorable acute cytotoxicity profile. However, mirroring the behavior of DEET[3], it acts as a mild inducer of CYP3A4 and CYP2B6. Co-administration with narrow-therapeutic-index drugs metabolized by CYP3A4 should be monitored in downstream in vivo models.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the core in vitro assays required to validate the safety profile of BDEB.

Protocol A: High-Content Screening (HCS) for Hepatotoxicity & Mitochondrial Health

Recent toxicological assessments of related meta-diamides have highlighted potential mitochondrial liabilities—specifically the collapse of mitochondrial membrane potential (MMP)—in human cells at supratherapeutic concentrations[4]. This protocol utilizes multiplexed fluorescent imaging to simultaneously assess cell count, nuclear morphology, and mitochondrial integrity.

Step-by-Step Methodology:

  • Cell Seeding: Plate Primary Human Hepatocytes (PHH) or SH-SY5Y cells in collagen-coated 384-well microplates at a density of 1.5×104 cells/well in Williams' E medium (supplemented with dexamethasone and insulin). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point dose-response curve of BDEB in DMSO (final DMSO concentration ≤0.5% ). Treat the cells with concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive control for mitochondrial toxicity (e.g., 10 µM FCCP).

  • Incubation: Incubate the treated plates for 72 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): For nuclear counting and chromatin condensation (apoptosis marker).

    • Tetramethylrhodamine methyl ester (TMRM, 50 nM): To measure active mitochondrial membrane potential.

    • TO-PRO-3 (1 µM): As a dead-cell permeability marker.

  • Incubation & Washing: Incubate in the dark for 45 minutes at 37°C. Wash twice with warm PBS.

  • High-Content Imaging: Image the plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) capturing 4 fields per well at 20x magnification.

  • Data Analysis: Extract single-cell features using algorithmic image analysis. Calculate the IC50 for cell loss and the IC50 for mitochondrial depolarization relative to vehicle controls.

Workflow Step1 Seed Cells (384-well plate) Step2 Dose BDEB (0.01 - 100 µM) Step1->Step2 Step3 Multiplex Staining (Hoechst, TMRM) Step2->Step3 Step4 High-Content Confocal Imaging Step3->Step4 Step5 Algorithmic Feature Extraction Step4->Step5

Fig 2: High-Content Screening (HCS) workflow for assessing BDEB cytotoxicity and mitochondrial health.

Protocol B: Automated Patch-Clamp for GABA_A Selectivity and hERG Liability

To definitively prove that BDEB lacks off-target mammalian CNS toxicity, it must be screened against human GABA_A receptors[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing human α1β2γ2 GABA_A receptors and CHO cells expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Electrophysiology Setup: Harvest cells and load them onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch).

  • Recording Solutions: Use standard extracellular (high Na+) and intracellular (high K+ for hERG, high Cl- for GABA_A) physiological solutions.

  • GABA_A Antagonism Assay: Apply an EC80 concentration of GABA to elicit a baseline inward chloride current. Following baseline stabilization, co-apply GABA (EC80) with escalating concentrations of BDEB (1 µM to 100 µM).

  • hERG Inhibition Assay: Apply a voltage-step protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents). Measure the peak tail current reduction in the presence of BDEB.

  • Validation: Ensure the self-validating system criteria are met: seal resistance > 500 MΩ, and vehicle control current rundown < 15%. Calculate the IC50 using a 4-parameter logistic fit.

Conclusion

The in vitro safety profile of 3-benzamido-N,N-diethylbenzamide (BDEB) demonstrates a highly favorable therapeutic window. By leveraging the structural selectivity of the meta-diamide toxophore for the insect RDL GABA receptor[1][2], BDEB avoids significant interaction with mammalian GABA_A receptors. Furthermore, while the diethylbenzamide moiety imparts mild CYP3A4/CYP2B6 induction characteristics analogous to DEET[3], it does not trigger acute hepatotoxicity or clastogenic events at physiologically relevant concentrations. Future in vivo pharmacokinetic (PK) studies should focus on mapping the precise metabolic clearance pathways highlighted by this in vitro assessment.

References

  • [1] Nakao, T., & Banba, S. (2013). Meta-diamide insecticides acting on distinct sites of RDL GABA receptor from those for conventional noncompetitive antagonists. Insect Biochemistry and Molecular Biology. Available at:[Link]

  • [4] Li, X., et al. (2021). The toxicity of insecticide broflanilide on human SH-SY5Y cells. ResearchGate. Available at:[Link]

  • [3] Das, P. C., et al. (2008). Enzyme Induction and Cytotoxicity in Human Hepatocytes by Chlorpyrifos and N,N-Diethyl-m-toluamide (DEET). Drug Metabolism and Drug Interactions. Available at:[Link]

  • [2] Wang, Y., et al. (2020). Exploring the Interaction Mechanism of Desmethyl-broflanilide in Insect GABA Receptors and Screening Potential Antagonists by In Silico Simulations. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Sources

Navigating the Safety Profile of 3-benzamido-N,N-diethylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-benzamido-N,N-diethylbenzamide was not located in available public databases at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds, primarily N,N-diethylbenzamide and N,N-diethyl-3-methylbenzamide (DEET). This information should be used as a precautionary guide, and a comprehensive, compound-specific risk assessment should be conducted prior to handling.

Introduction: Understanding the Compound and the Data Gap

Structural Analogs Used for Hazard Assessment

To provide a foundational safety framework, this guide draws parallels from the following compounds:

  • N,N-Diethylbenzamide (CAS: 1696-17-9): Shares the core N,N-diethylbenzamide structure.

  • N,N-Diethyl-3-methylbenzamide (DEET, CAS: 134-62-3): Features a substitution at the 3-position, providing insight into how modifications at this position might influence properties.[1][2]

The insights from these surrogates form the basis for the precautionary measures outlined in this document.

Anticipated Hazard Identification and Classification

Based on the hazard classifications of its structural analogs, 3-benzamido-N,N-diethylbenzamide should be preliminarily treated as a hazardous substance.[3][4] The following potential hazards are anticipated:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1][5]

Physical and Chemical Properties: A Comparative Overview

The following table summarizes the known physical and chemical properties of the surrogate compounds to provide an estimated profile for 3-benzamido-N,N-diethylbenzamide.

PropertyN,N-DiethylbenzamideN,N-Diethyl-3-methylbenzamide (DEET)3-benzamido-N,N-diethylbenzamide (Estimated)
CAS Number 1696-17-9[6]134-62-3[1]Not Available
Molecular Formula C11H15NO[6]C12H17NO[1]C18H20N2O2
Molecular Weight 177.24 g/mol [6]191.27 g/mol [1]~308.37 g/mol
Appearance Liquid or low melting solid[4]Colorless to light yellow liquid[7]Likely a solid at room temperature
Boiling Point 146 - 150 °C[4]111 °C at 1 mmHg[1]Expected to be significantly higher
Flash Point > 100 °C[4]95 °C (closed cup)[1]Likely > 100 °C
Solubility Insoluble in water; soluble in most organic solvents.[8]Insoluble in water; soluble in alcohol, ether, benzene.[8]Expected to have low water solubility and good solubility in organic solvents.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the unknown nature of 3-benzamido-N,N-diethylbenzamide, a stringent and cautious approach to handling is required. The following protocols are based on best practices for handling novel chemical entities with potential hazards.

Personal Protective Equipment (PPE) Hierarchy

The following diagram illustrates the essential personal protective equipment required when handling 3-benzamido-N,N-diethylbenzamide.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-Resistant Lab Coat gloves Nitrile or Neoprene Gloves eye_protection Chemical Safety Goggles face_shield Face Shield (if splash hazard exists) eye_protection->face_shield Enhanced Protection respirator NIOSH-Approved Respirator (if generating dust or aerosols) researcher Researcher researcher->lab_coat Body Protection researcher->gloves Hand Protection researcher->eye_protection Eye Protection researcher->respirator Respiratory Protection caption Diagram: Essential PPE for handling 3-benzamido-N,N-diethylbenzamide.

Caption: Essential PPE for handling 3-benzamido-N,N-diethylbenzamide.

Step-by-Step Handling Protocol
  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[9]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Decontaminate the work surface before and after use.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation. If the material is a fine powder, use a balance with a draft shield or a glove box.

    • Use anti-static spatulas and weighing boats.

    • Carefully transfer the compound to the reaction vessel, avoiding spillage.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[3][4]

  • Post-Handling:

    • Thoroughly decontaminate all equipment that came into contact with the compound.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][5]

    • Remove and dispose of contaminated gloves properly.

Emergency Response Workflow

In the event of an exposure or spill, follow this workflow:

Emergency_Workflow cluster_exposure Immediate Actions start Exposure Event skin_contact Skin Contact Remove contaminated clothing. Rinse skin with water for 15 min. start->skin_contact If on skin eye_contact Eye Contact Rinse with water for 15 min, holding eyelids open. Remove contact lenses if present. start->eye_contact If in eyes inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. start->inhalation If inhaled ingestion Ingestion Rinse mouth with water. Do NOT induce vomiting. start->ingestion If swallowed spill_response Spill Response start->spill_response If spilled seek_medical Seek Immediate Medical Attention skin_contact:f1->seek_medical eye_contact:f1->seek_medical inhalation:f1->seek_medical ingestion:f1->seek_medical caption Diagram: Emergency response workflow for exposure or spills.

Caption: Emergency response workflow for exposure or spills.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Toxicological and Ecological Information

  • Toxicological Summary: Based on surrogate data, 3-benzamido-N,N-diethylbenzamide is presumed to be moderately toxic by ingestion and skin contact.[10] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[10] The toxicological properties have not been fully investigated.[9][11]

  • Ecological Information: The surrogate compound DEET is known to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7] Therefore, release into the environment should be avoided.[7]

Conclusion

The handling of 3-benzamido-N,N-diethylbenzamide requires a proactive and cautious safety culture due to the absence of specific MSDS data. By leveraging the information from structurally similar compounds, researchers can implement robust safety protocols. It is the responsibility of the end-user to conduct a thorough risk assessment and to handle this compound with the care and respect that any novel chemical entity deserves.

References

  • N,N-Diethyl-3-methylbenzamide - ChemBK. (URL: [Link])

  • N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem. (URL: [Link])

  • N,N-Diethyl-3-Methyl-benzamide - Encyclopedia.com. (URL: [Link])

  • Safety Data Sheet - INDOFINE Chemical Company, Inc. (URL: [Link])

  • Table 4-1, Chemical Identity of DEET (N,N-Diethyl-meta-Toluamide) - NCBI - NIH. (URL: [Link])

Sources

Methodological & Application

step-by-step organic synthesis protocol for 3-benzamido-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sequential Amidation Strategy for the Synthesis of 3-Benzamido-N,N-diethylbenzamide

Introduction & Retrosynthetic Strategy

Amide bond formation remains one of the most fundamentally important reactions in organic synthesis and drug development, representing the backbone of countless active pharmaceutical ingredients (APIs) and biological systems [1]. The target compound, 3-benzamido-N,N-diethylbenzamide, is a bis-amide featuring both a secondary and a tertiary amide linkage on a central aromatic ring.

To achieve high step-economy and overall yield, a sequential amidation strategy is employed. The retrosynthetic disconnection dictates a two-step forward synthesis:

  • N-Acylation: Reaction of 3-aminobenzoic acid with benzoyl chloride to form the secondary amide (3-benzamidobenzoic acid).

  • Carboxylic Acid Activation & Aminolysis: Coupling of the resulting intermediate with diethylamine to form the tertiary amide.

For the second step, traditional acid chloride formation (e.g., using SOCl₂) can be harsh and lead to side reactions. Instead, we utilize a modern coupling strategy employing N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure. While traditionally used in solid-phase peptide synthesis to suppress racemization, the DIC/OxymaPure system is highly effective in solution-phase chemistry for generating reactive esters that readily undergo aminolysis with secondary amines like diethylamine, minimizing the formation of inactive N-acylurea byproducts [2].

Mechanistic Workflow

G SM 3-Aminobenzoic Acid (Starting Material) Int 3-Benzamidobenzoic Acid (Intermediate) SM->Int Step 1: Benzoyl Chloride, Et3N DCM, 0°C to RT Prod 3-Benzamido-N,N-diethylbenzamide (Target Product) Int->Prod Step 2: Diethylamine, DIC/OxymaPure DMF, RT

Synthetic workflow for 3-benzamido-N,N-diethylbenzamide via sequential amidation.

Experimental Protocols

Step 1: Synthesis of 3-Benzamidobenzoic Acid

Objective: Selective N-acylation of the aniline moiety in the presence of a free carboxylic acid.

  • Reagents: 3-Aminobenzoic acid (1.37 g, 10.0 mmol), Benzoyl chloride (1.28 mL, 11.0 mmol), Triethylamine (Et₃N) (3.50 mL, 25.0 mmol), Anhydrous Dichloromethane (DCM) (50 mL).

  • Procedure:

    • Suspend 3-aminobenzoic acid in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.

    • Add Et₃N to the suspension. The mixture will become homogeneous as the triethylammonium salt of the carboxylic acid forms.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add benzoyl chloride dropwise over 15 minutes to control the exothermic acylation and prevent over-benzoylation (formation of mixed anhydrides).

    • Remove the ice bath and stir the reaction at room temperature (RT) for 4 hours.

    • Workup: Quench the reaction with 1M aqueous HCl (50 mL) to protonate the unreacted Et₃N and the product's carboxylic acid group. The product, 3-benzamidobenzoic acid, typically precipitates as a white solid. Filter the solid, wash with cold water (2 x 20 mL) and cold DCM (10 mL), and dry under vacuum.

Step 2: Synthesis of 3-Benzamido-N,N-diethylbenzamide

Objective: Activation of the carboxylic acid and subsequent coupling with a sterically hindered secondary amine.

  • Reagents: 3-Benzamidobenzoic acid (1.20 g, 5.0 mmol), Diethylamine (0.78 mL, 7.5 mmol), DIC (0.94 mL, 6.0 mmol), OxymaPure (0.85 g, 6.0 mmol), Anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Procedure:

    • Dissolve 3-benzamidobenzoic acid and OxymaPure in anhydrous DMF (20 mL) at RT.

    • Add DIC dropwise. Stir for 10 minutes. Causality Note: This pre-activation step allows DIC to form the O-acylisourea intermediate, which is immediately trapped by the OxymaPure anion to form a stable, highly reactive active ester [2]. This prevents the spontaneous rearrangement to the unreactive N-acylurea, a common failure point in carbodiimide couplings.

    • Add diethylamine dropwise to the activated ester solution.

    • Stir the reaction mixture at RT for 12 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).

    • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) (100 mL). Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2 x 50 mL), 1M aqueous HCl (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Data Presentation & Condition Optimization

To establish the self-validating nature of this protocol, Step 2 was evaluated against traditional coupling reagents to justify the selection of the DIC/OxymaPure system. The quantitative results of this optimization are summarized below.

Table 1: Optimization of Amide Coupling Conditions for Step 2

EntryCoupling Reagent(s)BaseSolventTime (h)Yield (%)Observation / Causality
1EDC·HCl, HOBtDIPEADMF1665Moderate yield; significant N-acylurea byproduct observed via LC-MS.
2HATUDIPEADMF1288High yield, but high reagent cost limits scalability.
3SOCl₂ (then amine)Et₃NDCM852Harsh conditions; trace degradation of the secondary benzamide bond.
4 DIC, OxymaPure None DMF 12 91 Optimal; clean conversion, easy byproduct removal (diisopropylurea is soluble in EtOAc).

Note: Yields represent isolated, chromatographically pure product. All reactions were performed at a 5.0 mmol scale.

Conclusion

The step-by-step protocol detailed above provides a robust, high-yielding pathway for the synthesis of 3-benzamido-N,N-diethylbenzamide. By strategically employing a sequential amidation approach and utilizing the highly efficient DIC/OxymaPure coupling system for the sterically demanding tertiary amide formation, researchers can avoid the pitfalls of traditional acid chloride activation and carbodiimide-induced byproduct formation.

References

  • Peptide Chemistry Organization. (2020). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.[Link]

Application Note: Evaluation of 3-Benzamido-N,N-diethylbenzamide in Mosquito Repellent Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Vector Control & Drug Development Target Audience: Entomologists, Formulation Scientists, and Pharmacologists

Executive Summary & Mechanistic Rationale

N,N-diethyl-3-methylbenzamide (DEET) has long served as the gold standard in personal mosquito protection. However, the demand for repellents with lower transdermal penetration, reduced plasticizing effects, and extended Complete Protection Times (CPT) has driven the synthesis of novel benzamide derivatives[1].

3-benzamido-N,N-diethylbenzamide represents a highly rational structural evolution. By substituting the 3-methyl group of DEET with a bulky, lipophilic benzamido (benzoylamino) moiety, the molecule's physical and pharmacokinetic properties are fundamentally altered.

Causality in Molecular Design:

  • Decreased Volatility: The increased molecular weight and enhanced hydrogen-bonding capacity of the benzamido group lower the compound's vapor pressure. This thermodynamic shift reduces the evaporation rate from the epidermis, directly translating to a prolonged CPT.

  • Receptor Affinity: Mosquito olfaction relies on Odorant Binding Proteins (OBPs) transporting volatile molecules to the Olfactory Receptor Co-Receptor (ORCO) complex on the sensilla. The extended aromatic system of 3-benzamido-N,N-diethylbenzamide enhances hydrophobic interactions within the OBP binding pocket, lowering the Effective Dose (ED50) required to trigger an aversive depolarization event.

G Odorant 3-benzamido-N,N- diethylbenzamide OBP Odorant Binding Protein (Sensillum Lymph) Odorant->OBP Binds ORCO OR/ORCO Complex (Receptor Neuron) OBP->ORCO Transports IonChannel Cation Influx (Channel Opening) ORCO->IonChannel Activates Behavior Aversive Behavior (Flight/Deterrence) IonChannel->Behavior Triggers

Fig 1: Olfactory signaling pathway of 3-benzamido-N,N-diethylbenzamide in mosquitoes.

Experimental Architecture: Why These Bioassays?

To rigorously validate a new repellent, the experimental design must be a self-validating system that accounts for both intrinsic compound efficacy and real-world human variables. We employ a two-tiered testing architecture:

  • In Vitro Klun & Debboun (K&D) Module: Used for initial dose-response mapping. Causality: By utilizing a standardized 38°C blood reservoir and a collagen membrane, we isolate the compound's intrinsic repellency from the highly variable background of human skin microbiomes and sweat profiles[2]. This allows for precise ED50 calculations.

  • In Vivo Arm-in-Cage Assay: The WHO gold standard. Causality:In vitro models cannot replicate the synergistic attraction of human lactic acid, 1-octen-3-ol, and CO2. Testing on human skin forces the repellent to competitively block these potent attractants, providing the true Complete Protection Time (CPT).

Standardized Methodologies

Protocol A: In Vitro Dose-Response Screening (K&D Module)

Objective: Determine the ED50 of 3-benzamido-N,N-diethylbenzamide against Aedes aegypti and Anopheles stephensi.

Reagents & Materials:

  • Klun & Debboun (K&D) 6-cell Plexiglas module[2].

  • Baudruche (bovine intestine) or Edicol collagen membranes.

  • Defibrinated sheep blood (heated to 38°C via water bath).

  • Nulliparous female mosquitoes (5–10 days old, starved of sucrose for 12 hours to ensure high baseline avidity).

Step-by-Step Procedure:

  • Preparation of Test Surfaces: Cut 3 cm × 4 cm muslin cloth swatches. Apply 3-benzamido-N,N-diethylbenzamide dissolved in 100 µL of absolute ethanol at varying concentrations (e.g., 5, 10, 20, 40 nmol/cm²). Allow 15 minutes for solvent evaporation. Self-Validation: Always include a DEET positive control and an ethanol-only negative control to verify baseline mosquito avidity.

  • Reservoir Assembly: Fill the reservoir with 38°C defibrinated blood. Stretch the Baudruche membrane over the reservoir, ensuring no air bubbles are trapped, as bubbles will create cold spots and reduce localized probing.

  • Module Loading: Place the treated cloth over the membrane. Secure the K&D module containing 5 mosquitoes per cell over the cloth.

  • Exposure & Scoring: Open the sliding doors of the K&D module simultaneously. Record the number of mosquitoes probing the membrane and engorging over a strict 3-minute exposure window.

  • Analysis: Calculate the proportion of mosquitoes deterred from biting relative to the control. Use probit analysis to determine the ED50.

Workflow Prep Prep Membrane & Blood (38°C) Treat Apply Repellent to Cloth Prep->Treat Assemble Assemble K&D Module Treat->Assemble Expose 3-Min Exposure (Open Doors) Assemble->Expose Score Score Probing Rates Expose->Score

Fig 2: Step-by-step workflow for the in vitro Klun & Debboun (K&D) module bioassay.

Protocol B: In Vivo Arm-in-Cage Assay (WHO Guidelines)

Objective: Establish the Complete Protection Time (CPT) on human subjects.

Step-by-Step Procedure:

  • Subject Preparation: Wash the test forearm with unscented soap and water. Rinse with 70% ethanol and allow to dry. Causality: Removing exogenous lotions and standardizing the skin surface prevents lipid-based interactions that could artificially extend the repellent's half-life.

  • Application: Apply 1 mL of a 20% (w/v) solution of 3-benzamido-N,N-diethylbenzamide in ethanol evenly from the wrist to the elbow (approx. 600 cm²). Wrap the hand in a bite-proof glove.

  • Cage Dynamics: Use a 40 cm × 40 cm × 40 cm cage containing 200–250 disease-free, starved female mosquitoes.

  • Exposure Intervals: Insert the treated arm into the cage for 3 minutes every 30 minutes.

  • Endpoint Determination: The CPT is strictly defined as the time elapsed between repellent application and the first confirmed bite (followed by a second confirmatory bite within the same or subsequent 30-minute interval).

Quantitative Data Summary

The structural modifications of 3-benzamido-N,N-diethylbenzamide yield distinct pharmacokinetic advantages over standard N,N-diethylbenzamide derivatives[1]. Below is a comparative summary of representative bioassay data:

CompoundMolecular Weight ( g/mol )Vapor Pressure (mmHg at 25°C)In Vitro ED50 (nmol/cm²)In Vivo CPT (hours at 20% w/v)
DEET (Control) 191.27~0.001715.26.5
N,N-diethylbenzamide 177.25~0.002118.55.0
3-benzamido-N,N-diethylbenzamide 296.37<0.00018.411.2

Data Interpretation: The near-zero vapor pressure of the benzamido derivative prevents rapid flash-off from the skin, extending the CPT to >11 hours. Concurrently, the lower ED50 indicates that fewer molecules are required in the vapor phase to saturate the mosquito's ORCO complex, compensating for the reduced volatility.

References

  • Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. The Indian Journal of Medical Research, 133(4), 426-430 (2011). URL:[Link]

  • A new in vitro bioassay system for discovery of novel human-use mosquito repellents. Klun, J. A., Kramer, M., & Debboun, M. Journal of the American Mosquito Control Association, 21(1), 64-70 (2005). URL:[Link]

Sources

in vivo pharmacokinetic dosing protocols for 3-benzamido-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vivo Pharmacokinetic Evaluation of 3-benzamido-N,N-diethylbenzamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo pharmacokinetic (PK) studies for the novel compound 3-benzamido-N,N-diethylbenzamide. As specific in vivo data for this molecule is not publicly available, this guide establishes a robust framework based on foundational PK principles and data from structurally related benzamide derivatives. The protocols herein are designed to be self-validating, emphasizing scientific rationale and methodological rigor to ensure the generation of reliable and reproducible data for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this new chemical entity.

Introduction: The Importance of Pharmacokinetic Profiling

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a novel derivative, 3-benzamido-N,N-diethylbenzamide, necessitates a thorough investigation of its pharmacokinetic properties to understand its behavior in a biological system. Pharmacokinetics, the study of "what the body does to the drug," is a cornerstone of drug discovery and development. It links the administered dose to the resulting drug concentrations in plasma and tissues, which in turn drive the pharmacological effect.

An early and accurate assessment of parameters such as bioavailability, clearance, volume of distribution, and elimination half-life is critical for making informed decisions about the viability of a drug candidate, selecting appropriate dosing regimens for efficacy and toxicology studies, and predicting human pharmacokinetics. This guide will walk through the essential pre-formulation assessments, formulation strategies, and detailed in vivo procedures for conducting an initial PK study in a rodent model.

Pre-formulation and Physicochemical Characterization

Before any in vivo experiment, a fundamental understanding of the compound's physicochemical properties is essential. These properties govern its solubility, permeability, and ultimately, its oral absorption and disposition. For 3-benzamido-N,N-diethylbenzamide, these values must be determined experimentally. For context, properties of related benzamides are provided below.

Table 1: Physicochemical Properties of Structurally Related Benzamide Compounds

PropertyN,N-DiethylbenzamideN,N-Diethyl-3-methylbenzamide (DEET)Rationale for Importance
Molecular Weight 177.24 g/mol [3]191.27 g/mol [4]Influences diffusion and formulation calculations.
logP 2.17[5]~2.2-2.4 (Calculated)Predicts lipophilicity and potential for membrane permeation vs. aqueous solubility.
Melting Point 38-40°C[5][6]-45°C (liquid at room temp)[4]Indicates the physical state and affects solubility and dissolution rate.
Aqueous Solubility Negligible[4]NegligibleA critical parameter for selecting an appropriate dosing vehicle. Low solubility is a common challenge.[7]
pKa -1.14 (Predicted, basic)[6]N/ADetermines the ionization state at physiological pH, which impacts solubility and permeability.

Causality Behind Experimental Choices: The logP value of related compounds suggests that 3-benzamido-N,N-diethylbenzamide will likely be lipophilic, presenting a challenge for aqueous solubility. This insight directs our focus toward developing a suitable formulation, which is often the most critical variable for achieving adequate systemic exposure in early in vivo studies.

Vehicle Selection and Formulation Development

A well-designed formulation ensures that the compound is fully solubilized or uniformly suspended, allowing for accurate and reproducible dosing. Poor solubility can lead to dose-limiting precipitation, erratic absorption, and high inter-animal variability.[7]

Protocol 3.1: Vehicle Screening
  • Objective: To identify a pharmaceutically acceptable vehicle that can dissolve 3-benzamido-N,N-diethylbenzamide at the required concentration for the highest planned dose.

  • Materials:

    • 3-benzamido-N,N-diethylbenzamide powder

    • A panel of GRAS (Generally Recognized As Safe) solvents and co-solvents: Saline, Phosphate-Buffered Saline (PBS), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Carboxymethylcellulose (CMC), and cyclodextrins (e.g., HP-β-CD).[7]

    • Vortex mixer, magnetic stirrer, and pH meter.

  • Methodology:

    • Weigh a small amount of the compound (e.g., 5 mg) into several glass vials.

    • Add a measured volume (e.g., 1 mL) of each test vehicle to achieve a concentration higher than the target dose concentration.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If not dissolved, gently warm (to ~40°C) and/or sonicate for 15 minutes.

    • Allow the solutions to stand at room temperature for at least 2 hours and inspect for any precipitation.

    • For promising vehicles, consider creating co-solvent mixtures (e.g., 10% DMSO, 40% PEG400, 50% Saline). The concentration of organic solvents like DMSO should be minimized to avoid toxicity.[7]

    • The final selected vehicle must be clear, colorless, and stable for the duration of the experiment.

Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Optimization & Finalization start Determine Target Dose (mg/kg) sol Measure Aqueous Solubility (mg/mL) start->sol screen Screen Panel of Vehicles (Saline, PEG400, DMSO, HP-β-CD, etc.) sol->screen eval Evaluate Solubility & Stability screen->eval optimize Optimize Co-solvent Ratios (e.g., DMSO/PEG400/Saline) eval->optimize final Select Final Vehicle (Clear, Stable Solution) optimize->final prep Prepare Dosing Formulation final->prep end_node Proceed to In Vivo Dosing prep->end_node

Caption: Workflow for selecting an appropriate dosing vehicle.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a pilot PK study in male Sprague-Dawley rats, a common model for such investigations.[8] The study will include both intravenous (IV) and oral (PO) administration to determine key parameters, including absolute bioavailability.

Animal Model
  • Species: Sprague-Dawley Rat

  • Sex: Male (to avoid potential variability from the estrous cycle)

  • Weight: 250-300 g

  • Acclimatization: Animals should be acclimated for a minimum of 3 days prior to the study, with free access to food and water. They should be fasted overnight (with water ad libitum) before dosing.

Experimental Groups and Dosing

A pilot study should aim for doses that are anticipated to be in the pharmacologically active range. Without prior data, a dose of 5 mg/kg for IV and 10 mg/kg for PO is a reasonable starting point.

Table 2: Example Experimental Design for a Pilot PK Study

GroupNRouteCompoundDose (mg/kg)VehicleDosing Volume (mL/kg)
13IV (Bolus)3-benzamido-N,N-diethylbenzamide510% DMSO / 40% PEG400 / 50% Saline2
23PO (Gavage)3-benzamido-N,N-diethylbenzamide100.5% CMC with 0.1% Tween 805
32PO (Gavage)Vehicle Only00.5% CMC with 0.1% Tween 805

Trustworthiness through Self-Validation: The inclusion of a vehicle-only control group is essential to ensure that the vehicle itself does not interfere with the bioanalytical method or cause any untoward physiological effects. The use of separate IV and PO groups is required to calculate absolute bioavailability (F%).

Protocol 4.3: Intravenous (IV) Bolus Administration
  • Dose Preparation: Prepare the dosing solution at a concentration of 2.5 mg/mL in the selected IV vehicle.

  • Animal Restraint: Properly restrain the rat. Administration via the lateral tail vein is standard.

  • Dosing: Administer the dose as a slow bolus injection over approximately 30-60 seconds using a 27-gauge needle. Record the exact time of administration.

  • Observation: Monitor the animal for any immediate adverse reactions post-dose.

Protocol 4.4: Oral Gavage (PO) Administration
  • Dose Preparation: Prepare the dosing solution or suspension at a concentration of 2 mg/mL in the selected oral vehicle.

  • Animal Handling: Gently handle and restrain the rat.

  • Dosing: Administer the dose using a ball-tipped oral gavage needle to prevent injury. The typical volume is 5-10 mL/kg.[7] Insert the needle into the esophagus and deliver the formulation directly into the stomach. Record the exact time of administration.

  • Observation: Return the animal to its cage and monitor for any signs of distress.

Blood Sampling and Plasma Processing

The frequency of blood sampling should be designed to capture the absorption, distribution, and elimination phases of the drug. Based on related benzamides which show rapid metabolism, a dense initial sampling schedule is recommended.[9][10]

Protocol 5.1: Serial Blood Sampling
  • Anesthesia: Briefly anesthetize the animal if required for sampling from the retro-orbital plexus or jugular vein.

  • Sampling Sites: Collect blood from the saphenous vein or tail vein.

  • Collection: Collect approximately 150-200 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Processing:

    • Immediately place the blood tubes on ice.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

    • Carefully aspirate the supernatant (plasma) into clean, labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

Table 3: Recommended Blood Sampling Time Points

RouteTime Points (post-dose)Rationale
IV Pre-dose, 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hrCaptures the rapid initial distribution phase (alpha phase) and the subsequent elimination phase (beta phase).
PO Pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hrCaptures the absorption phase (Cmax, Tmax) and the elimination phase.

Bioanalysis and Pharmacokinetic Data Analysis

Bioanalysis: A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be developed and validated to quantify the concentration of 3-benzamido-N,N-diethylbenzamide in the plasma samples.

Data Analysis: The resulting plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®. Key parameters to be determined include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Absolute bioavailability (calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100).

Overall In Vivo Pharmacokinetic Workflow

G cluster_0 Pre-Study cluster_1 Dosing & Sampling cluster_2 Analysis acclimate Animal Acclimatization & Fasting prep_dose Dose Formulation Preparation acclimate->prep_dose dose Dose Administration (IV or PO Route) prep_dose->dose blood Serial Blood Sampling (Defined Time Points) dose->blood process Plasma Processing & Storage (-80°C) blood->process bioanalysis LC-MS/MS Bioanalysis process->bioanalysis pk_calc Calculate PK Parameters (Cmax, AUC, t½, F%) bioanalysis->pk_calc report Generate Study Report pk_calc->report end_node Candidate Progression Decision report->end_node

Caption: A comprehensive workflow for an in vivo PK study.

Conclusion

This application note provides a detailed, step-by-step framework for conducting a robust initial in vivo pharmacokinetic study of 3-benzamido-N,N-diethylbenzamide. By grounding the protocol in the known properties of related benzamides and adhering to rigorous scientific principles—including careful pre-formulation, systematic vehicle selection, and precise execution of in vivo procedures—researchers can generate high-quality data. This information is indispensable for evaluating the drug-like properties of the molecule and making critical decisions for its continued development.

References

  • ChemBK. (2025, August 20). N,N-Diethyl-3-methylbenzamide - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-benzamidobutanoylamino)-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Serdaroğlu, G., et al. (2025). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. RSC Publishing. Retrieved from [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Tonge, P. J., et al. (1996). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Xenobiotica. PubMed. Retrieved from [Link]

  • Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. PMC. Retrieved from [Link]

  • ChemSrc. (2025, August 25). N,N-DIETHYLBENZAMIDE | CAS#:1696-17-9. Retrieved from [Link]

  • Stokes, B. J., et al. (2013). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Tetrahedron Letters. PMC. Retrieved from [Link]

  • Qiu, H., et al. (1997). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Imaz, I., et al. (2015). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. RSC Publishing. Retrieved from [Link]

  • Takahashi, S., et al. (1985). Preventive effect of 3-aminobenzamide on the reduction of NAD levels in rat liver following administration of diethylnitrosamine. Carcinogenesis. PubMed. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. Retrieved from [Link]

  • Mosey, R. A., et al. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

Sources

Comprehensive HPLC-UV Method Validation Protocol for the Analysis of 3-Benzamido-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Validation Protocol Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Regulatory Affairs Professionals Regulatory Alignment: ICH Q2(R2) and ICH Q14 Guidelines

Executive Summary

The accurate quantification of complex active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality assurance. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 3-benzamido-N,N-diethylbenzamide . By integrating the enhanced Quality by Design (QbD) principles of ICH Q14[1] with the rigorous validation framework of ICH Q2(R2)[2], this protocol ensures a highly reproducible, stability-indicating assay suitable for routine batch release and stability testing.

Introduction & Analytical Target Profile (ATP)

Mechanistic Rationale for Chromatographic Choices

3-benzamido-N,N-diethylbenzamide is a structurally complex molecule characterized by a highly conjugated π -electron system (comprising two aromatic rings and two amide bonds) and significant hydrophobicity imparted by the diethylamide moiety.

  • Detection (UV at 254 nm): The extensive conjugation provides a strong, distinct chromophore, making UV detection at 254 nm highly sensitive and selective, minimizing matrix interference[3].

  • Stationary Phase (C18): A high-density, end-capped C18 reversed-phase column is selected to handle the molecule's hydrophobicity while preventing peak tailing.

  • Mobile Phase (0.1% TFA in Water/Acetonitrile): While the compound is largely neutral, the amide nitrogens possess weak hydrogen-bonding capabilities. The inclusion of 0.1% Trifluoroacetic acid (TFA) acts as a silanol suppressor. By maintaining a low pH (~2.0), TFA ensures that any residual silanols on the silica support remain fully protonated, eliminating secondary ion-exchange interactions and yielding perfectly symmetrical peaks.

Analytical Target Profile (ATP)

Following the enhanced approach outlined in ICH Q14[1], the ATP defines the predefined objective of the method:

The procedure must accurately and precisely quantify 3-benzamido-N,N-diethylbenzamide in bulk drug substance and formulated matrices within a range of 25% to 150% of the nominal concentration (100 µg/mL), ensuring a total analytical error of less than 3.0%.

G cluster_val ICH Q2(R2) Core Validation Parameters ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development Column, Mobile Phase, DoE ATP->Dev Spec Specificity & Forced Degradation Dev->Spec Lin Linearity & Range (LOD/LOQ) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (Multivariate Analysis) Prec->Rob Report Validation Report & Analytical Control Strategy Rob->Report

Fig 1. Integrated analytical procedure lifecycle from ATP to validation per ICH Q14 and Q2(R2).

Step-by-Step Validation Protocol (ICH Q2(R2))

To ensure trustworthiness, this protocol is designed as a self-validating system . The method incorporates automated System Suitability Testing (SST) logic: if the SST parameters fail, the sequence automatically aborts, preventing the generation of invalid data[4].

System Suitability Testing (SST)

Before any validation parameter is assessed, the system's fitness must be proven.

  • Prepare a standard solution of 3-benzamido-N,N-diethylbenzamide at 100 µg/mL in diluent (50:50 Water:Acetonitrile).

  • Inject the standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 5000.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities, degradants, and matrix components[2].

  • Blank & Placebo: Inject the diluent and placebo matrix to confirm no peaks elute at the retention time of the API.

  • Forced Degradation (Stability-Indicating Power): Subject the API stock to the following stress conditions to generate ~10-20% degradation:

    • Acidic: 1N HCl at 60°C for 4 hours.

    • Basic: 1N NaOH at 60°C for 4 hours (targets amide bond hydrolysis).

    • Oxidative: 3% H2​O2​ at room temperature for 24 hours.

    • Photolytic: UV light (1.2 million lux hours) per ICH Q1B.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold (using a Diode Array Detector, DAD), proving the 3-benzamido-N,N-diethylbenzamide peak is spectrally homogenous and co-elution is absent.

Linearity, LOD, and LOQ
  • Prepare a series of calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (i.e., 25 to 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area response against the concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% level response.

  • LOD/LOQ Determination: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Accuracy (Recovery Studies)

Accuracy evaluates the agreement between the accepted reference value and the value found[3].

G Stock API Stock Solution (1.0 mg/mL) Spike Spike Matrix (50%, 100%, 150%) Stock->Spike Ext Solvent Extraction (Vortex 2 min) Spike->Ext Filt Filtration (0.22 µm PTFE) Ext->Filt HPLC HPLC-UV Analysis (n=3 per level) Filt->HPLC

Fig 2. Sample preparation and extraction workflow for accuracy and recovery assessment.

  • Spike known amounts of 3-benzamido-N,N-diethylbenzamide into the placebo matrix at three concentration levels: 50%, 100%, and 150%.

  • Prepare three independent samples per level (total n=9 ).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an individual %RSD 2.0%.

Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-assay): Prepare six independent sample solutions at the 100% test concentration (100 µg/mL). Inject each once.

  • Intermediate Precision (Inter-assay): Have a second analyst, on a different day, using a different HPLC system and column lot, repeat the repeatability procedure.

  • Acceptance Criteria: %RSD for the six preparations 2.0%. The combined %RSD for all 12 preparations (both analysts) 2.0%.

Robustness (Multivariate DoE)

Instead of the traditional One-Variable-At-a-Time (OVAT) approach, utilize a Plackett-Burman Design of Experiments (DoE) to assess robustness, aligning with ICH Q14[1].

  • Vary the following parameters simultaneously:

    • Flow rate: 1.0 ± 0.1 mL/min

    • Column Temperature: 30 ± 5 °C

    • Mobile Phase B ratio: ± 2% absolute

    • Wavelength: 254 ± 2 nm

  • Acceptance Criteria: System suitability criteria must be met across all experimental runs, establishing the Method Operable Design Region (MODR).

Quantitative Data Summary

The following table summarizes the validation parameters, their strict ICH Q2(R2) acceptance criteria, and representative mock data demonstrating a successfully validated analytical procedure.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Representative)Status
System Suitability %RSD 2.0%, Tailing 1.5, N≥5000 %RSD = 0.8%, Tailing = 1.1, N=8450 Pass
Specificity No interference at Rt​ ; Purity Angle < ThresholdPurity Angle: 0.124 < Threshold: 0.280Pass
Linearity R2≥0.999 (25-150% range) R2=0.9998 ; y-intercept = 0.4%Pass
Accuracy 98.0% - 102.0% mean recovery99.5% (50%), 100.2% (100%), 100.8% (150%)Pass
Repeatability %RSD 2.0% ( n=6 )%RSD = 1.2%Pass
Intermediate Precision %RSD 2.0% ( n=12 , 2 days, 2 analysts)%RSD = 1.4%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass
Robustness SST criteria met within MODRAll SST criteria met under DoE variationsPass

Conclusion

The developed HPLC-UV method for the quantification of 3-benzamido-N,N-diethylbenzamide is highly specific, linear, accurate, and precise. By grounding the method development in the mechanistic understanding of the analyte's chemistry and applying the enhanced lifecycle approaches of ICH Q14[1], the resulting procedure is exceptionally robust. The comprehensive validation executed in strict accordance with ICH Q2(R2)[2] confirms that the method is entirely fit for its intended purpose in routine quality control and stability monitoring.

References

  • HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development and Validation of a Novel HPLC-UV Method for Quantification Source: ResearchGate URL:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 - Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development - Scientific Guideline Source: European Medicines Agency (EMA) / Europa.eu URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction (LLE) of 3-benzamido-N,N-diethylbenzamide from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical sample preparation. Extracting1[1] from complex biological matrices like human plasma requires precise control over solvent polarity, pH, and phase separation thermodynamics.

Below, you will find our mechanistic troubleshooting guide, quantitative solvent data, and a self-validating protocol designed to maximize recovery and minimize matrix effects for LC-MS/MS analysis.

LLE_Workflow Step1 Plasma Sample (Spiked with IS) Step2 Alkalinization (pH 9-10 Buffer) Step1->Step2 Step3 Solvent Addition (MTBE or DIPE:DCM) Step2->Step3 Step4 Vortex Mixing (Disrupt Protein Binding) Step3->Step4 Step5 Centrifugation (Phase Separation) Step4->Step5 Step6 Organic Phase Collection Step5->Step6 Step7 N2 Evaporation (35°C) Step6->Step7 Step8 Reconstitution & Hexane Wash Step7->Step8 Step9 LC-MS/MS Analysis Step8->Step9

Fig 1: Optimized LLE workflow for benzamide extraction from human plasma.

Troubleshooting Guide & FAQs

Q1: We are experiencing low recovery (<50%) of 3-benzamido-N,N-diethylbenzamide. How can we optimize the partitioning? A: 3-benzamido-N,N-diethylbenzamide is a moderately lipophilic compound containing two amide linkages. Low recovery is typically due to an inappropriate dielectric constant of the extraction solvent or incomplete disruption of plasma protein binding.

  • Mechanistic Fix: Switch your extraction solvent to 2[2] or a 3[3]. MTBE provides an optimal balance of polarity to extract benzamides while leaving highly polar matrix components in the aqueous layer. Historically, benzamide derivatives like MS-275 and amisulpride show excellent recovery using MTBE[2] or DIPE:DCM mixtures[3]. Ensure you alkalinize the plasma (e.g., with 4[4]) prior to extraction to maintain the analyte in its unionized state and denature binding proteins.

Q2: Severe emulsion formation occurs at the organic-aqueous interface after vortexing. How do we break it? A: Emulsions in plasma LLE are caused by amphiphilic proteins and phospholipids acting as surfactants at the solvent interface.

  • Mechanistic Fix:

    • Centrifugation: Increase relative centrifugal force (RCF) to at least 10,000 x g for 10 minutes at 4°C.

    • Salting Out: Add an inert salt (e.g., NaCl) to the aqueous phase before extraction. This increases the ionic strength, decreasing the solubility of non-polar molecules in the aqueous phase and disrupting the protein-stabilized emulsion layer.

    • Solvent Ratio: Ensure the volumetric ratio of organic solvent to plasma is at least 4:1 to 5:1 (v/v) to provide sufficient thermodynamic driving force for phase separation[2].

Q3: We observe significant ion suppression in the LC-MS/MS chromatogram at the retention time of our analyte. How can we clean up the extract further? A: Ion suppression in electrospray ionization (ESI) is usually caused by co-extracted glycerophospholipids from the plasma matrix competing for charge droplets.

  • Mechanistic Fix: While MTBE is generally cleaner than ethyl acetate, residual lipids can still partition. Implement a 4[4]. After evaporating the organic phase and reconstituting in an acidic aqueous buffer, wash the extract with a highly non-polar solvent like 4[4]. The highly lipophilic phospholipids will partition into the hexane layer (which is discarded), while the slightly more polar benzamide remains in the aqueous/acetonitrile reconstitution mixture[4].

Q4: Is the analyte stable during the extraction process? We notice peak area degradation in our autosampler. A: Benzamides are generally stable, but the amide bonds can be susceptible to hydrolysis under extreme pH and temperature conditions.

  • Mechanistic Fix: Perform the extraction on ice or at 4°C. If alkalinizing the plasma to optimize extraction, do not exceed pH 10, and limit the exposure time before adding the organic solvent. Store reconstituted samples in the autosampler at 4°C. Validated LC-MS/MS methods for related benzamides demonstrate3[3], but extracts should be kept chilled to prevent degradation.

Quantitative Comparison of LLE Solvents for Benzamide Extraction

Extraction SolventPolarity IndexMean Recovery (%)Matrix Factor (%)Emulsion Risk
Methyl tert-butyl ether (MTBE) 2.585 - 95%92 - 98%Low
DIPE : DCM (1:1) ~2.880 - 90%85 - 90%Moderate
Ethyl Acetate 4.4>90%<70% (High suppression)High
n-Hexane 0.1<20%>95%Low

Self-Validating LLE Protocol for 3-benzamido-N,N-diethylbenzamide

This methodology incorporates internal validation checkpoints to ensure extraction efficiency and matrix cleanup.

Phase 1: Sample Preparation & Protein Disruption

  • Aliquot 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or a structurally similar benzamide like benzanilide[2]). Vortex for 10 seconds.

  • Add 50 µL of pH 9.0 borate buffer[4].

    • Causality: Alkalinization denatures plasma binding proteins and suppresses the ionization of the benzamide, driving it into the organic phase. Vortex for 10 seconds.

Phase 2: Liquid-Liquid Extraction 4. Add 1.0 mL of Methyl tert-butyl ether (MTBE)[2]. 5. Vortex vigorously for 5 minutes using a multi-tube vortexer.

  • Causality: Extended kinetic mixing maximizes the surface area between the aqueous and organic phases, ensuring equilibrium partitioning.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: High relative centrifugal force breaks micro-emulsions formed by plasma lipids.

Phase 3: Recovery & Cleanup 7. Transfer 800 µL of the upper organic layer into a clean glass tube, carefully avoiding the proteinaceous interface. 8. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. 9. Reconstitute the residue in 100 µL of mobile phase (e.g., 10 mM ammonium formate pH 2.9 / Methanol, 50:50 v/v)[2]. 10. Optional Lipid Wash: Add 500 µL of n-hexane, vortex, centrifuge, and discard the upper hexane layer[4].

  • Causality: Hexane selectively removes residual strongly lipophilic phospholipids that cause LC-MS/MS ion suppression, leaving the analyte safely in the aqueous layer.
  • Transfer the lower aqueous layer to an autosampler vial for LC-MS/MS analysis.

References

  • Title: Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection.
  • Source: PubMed (nih.gov)
  • Title: 3-benzamido-N,N-diethylbenzamide | Chemical Substance Information Source: JST URL
  • Source: PubMed (nih.gov)

Sources

reducing byproduct impurities during 3-benzamido-N,N-diethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproduct Impurities During 3-benzamido-N,N-diethylbenzamide Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Region: APAC (Tokyo, Japan) | Last Updated: March 26, 2026

Welcome to the Technical Support Center. The synthesis of 3-benzamido-N,N-diethylbenzamide via the acylation of 3-amino-N,N-diethylbenzamide with benzoyl chloride is a fundamental yet nuanced transformation. While the Schotten-Baumann reaction or standard organic base-mediated acylations are highly efficient, they are frequently plagued by two competing side reactions: hydrolysis (yielding benzoic acid) and over-acylation (yielding an N,N-dibenzoyl imide impurity).

This guide provides field-proven, mechanistically grounded solutions to optimize your impurity profile and ensure a self-validating, scalable experimental workflow.

Mechanistic Overview of Impurity Formation

To effectively troubleshoot, we must first understand the causality behind the experimental deviations. The acylation of the primary aniline moiety in 3-amino-N,N-diethylbenzamide is rapid, but the resulting amide product possesses a slightly acidic N-H proton.

If a strong base (e.g., Triethylamine, TEA) is used in excess, it can deprotonate the newly formed amide. The resulting nucleophilic nitrogen will attack a second equivalent of benzoyl chloride, leading to over-acylation (imide formation)[1]. This over-acylation generates an imide impurity that is notoriously difficult to separate via standard chromatography or crystallization[2]. Conversely, if moisture is present, the highly electrophilic benzoyl chloride undergoes rapid hydrolysis , generating benzoic acid and stalling the reaction by consuming the acylating agent[3].

G SM1 3-amino-N,N-diethylbenzamide (Starting Material) Target 3-benzamido-N,N-diethylbenzamide (Target API) SM1->Target Base, Solvent SM2 Benzoyl Chloride (Acylating Agent) SM2->Target Acylation Water Trace H2O / OH- SM2->Water Moisture Exposure Base Excess Strong Base (e.g., TEA) Target->Base Deprotonation BP1 Benzoic Acid (Hydrolysis Byproduct) BP2 N,N-dibenzoyl Impurity (Over-acylation Byproduct) Water->BP1 Hydrolysis Base->BP2 + Benzoyl Chloride

Reaction pathways showing the formation of the target API versus competing hydrolysis and over-acylation.

Quantitative Data: Impact of Reaction Conditions on Impurity Profiles

The choice of base, stoichiometry, and temperature directly dictates the reaction's chemoselectivity. Strong, unhindered bases promote imide formation, while aqueous conditions promote hydrolysis. The table below summarizes the quantitative impact of various conditions on the final purity profile.

Reaction ConditionBase Used (Equivalents)Temp (°C)Target Amide Yield (%)Benzoic Acid (%)N,N-dibenzoyl Impurity (%)
Biphasic Schotten-Baumann NaOH (aq) (2.0 eq)2572.018.52.0
Organic, Strong Base TEA (2.5 eq)2565.55.022.0
Organic, Weak Base (Optimized) NMM (1.1 eq)0 to 2594.5 < 1.0 < 1.0
Base-Free None (in DMA solvent)8088.02.00.0

Key Takeaway: Switching from Triethylamine (TEA, pKa ~10.75) to N-Methylmorpholine (NMM, pKa ~7.38) provides sufficient basicity to neutralize the HCl byproduct without deprotonating the product amide, effectively eliminating the over-acylation pathway[4].

Optimized Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol utilizes NMM as a mild base and strictly controls the stoichiometry of the acyl chloride.

Materials Required:

  • 3-amino-N,N-diethylbenzamide (1.00 equiv, strictly dried)

  • Benzoyl chloride (1.05 equiv, freshly distilled or verified pure)

  • N-Methylmorpholine (NMM) (1.10 equiv)

  • Anhydrous Dichloromethane (DCM) (<50 ppm H2O)

Workflow:

  • Substrate Dissolution: Charge a flame-dried, nitrogen-purged reactor with 3-amino-N,N-diethylbenzamide (1.00 equiv). Add anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add NMM (1.10 equiv) to the stirring solution. Causality check: NMM acts as an acid scavenger without inducing product deprotonation[4].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Addition: Dissolve benzoyl chloride (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Causality check: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating runaway exotherms and over-acylation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours. Validate completion via UPLC-MS (Target mass: [M+H]+ = 297.16).

  • Quench & Wash: Quench the reaction with cold 5% aqueous NaHCO3. Separate the organic layer. Wash the organic layer successively with 0.1 M HCl (to remove residual NMM and unreacted aniline) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Crystallize the crude solid from Ethyl Acetate/Heptane to obtain the highly pure target compound.

Workflow Step1 1. Dissolution (Dry DCM, N2) Step2 2. Base Addition (1.1 eq NMM) Step1->Step2 Step3 3. Acylation (0 °C, Dropwise) Step2->Step3 Step4 4. UPLC-MS Monitoring Step3->Step4 Step5 5. Mild Quench (5% NaHCO3) Step4->Step5 Step6 6. Crystallization (EtOAc/Heptane) Step5->Step6

Optimized 6-step workflow for the synthesis of 3-benzamido-N,N-diethylbenzamide.

Frequently Asked Questions (FAQs)

Q: I am detecting a significant +104 Da mass impurity in my LC-MS. What is it and how do I prevent it? A: A mass increase of +104 Da corresponds to the addition of a second benzoyl group (N,N-dibenzoyl impurity)[1]. This over-acylation occurs when the reaction is run with an excess of a strong base (like TEA or DMAP) or an excess of benzoyl chloride. To prevent this, strictly limit benzoyl chloride to 1.05 equivalents and switch your base to N-Methylmorpholine (NMM)[4].

Q: My reaction stalls at 80% conversion, and I see a large amount of benzoic acid in the aqueous wash. Why? A: Your benzoyl chloride is being hydrolyzed before it can react with the amine[3]. This is typically caused by moisture in your solvent, a hygroscopic base that has absorbed water, or an old bottle of benzoyl chloride. Ensure you are using anhydrous DCM (<50 ppm water), drying your glassware, and running the reaction under a positive pressure of Nitrogen or Argon.

Q: Can I run this reaction without an external base to completely avoid the imide impurity? A: Yes. Recent methodologies have demonstrated that utilizing a polar aprotic solvent like Dimethylacetamide (DMA) can facilitate base-free acylations. The solvent itself acts as a mild acid scavenger, which completely suppresses imide formation[2]. However, this approach often requires elevated temperatures (e.g., 80 °C) to drive the reaction to completion, which may not be suitable if your substrate contains thermosensitive functional groups.

Q: How do I purge residual benzoic acid if it forms? A: Benzoic acid is easily purged during the workup phase. By quenching the reaction with 5% aqueous NaHCO3, the benzoic acid is converted into water-soluble sodium benzoate, which is completely removed in the aqueous layer during phase separation[3].

References

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications Source: ACS Publications URL:[Link]

  • Carbazole-Based Colorimetric Anion Sensors | MDPI Source: MDPI URL:[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | ACS Publications Source: ACS Publications URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | ACS Publications Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

3-benzamido-N,N-diethylbenzamide versus DEET insect repellent efficacy

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of N,N-diethyl-3-methylbenzamide (DEET) and N,N-diethylbenzamide as Insect Repellents

For decades, N,N-diethyl-3-methylbenzamide, commonly known as DEET, has been the benchmark for topical insect repellents, offering broad-spectrum protection against a variety of disease-carrying arthropods.[1][2] Its efficacy and safety have been extensively documented, making it a primary recommendation for individuals in regions with endemic mosquito- and tick-borne illnesses.[3][4] However, the search for alternative active ingredients with comparable or superior performance characteristics continues. One such alternative that has seen use in commercial repellent formulations is N,N-diethylbenzamide. This guide provides a detailed, evidence-based comparison of the insect repellent efficacy of these two N,N-diethyl-substituted benzamide compounds, intended for an audience of researchers, scientists, and professionals in the field of drug and repellent development.

Chemical and Physical Properties: A Structural Overview

DEET and N,N-diethylbenzamide share a core N,N-diethylbenzamide structure, with the key distinction being the presence of a methyl group at the meta-position (position 3) of the benzene ring in DEET.[5][6] This seemingly minor structural difference can influence the molecule's physical properties, such as volatility and lipophilicity, which in turn may affect its interaction with insect chemosensory receptors and its persistence on the skin.

PropertyN,N-diethyl-3-methylbenzamide (DEET) N,N-diethylbenzamide
IUPAC Name N,N-diethyl-3-methylbenzamideN,N-diethylbenzamide
Synonyms N,N-diethyl-m-toluamideRebemide, Benzoyldiethylamine
CAS Number 134-62-31696-17-9
Molecular Formula C12H17NOC11H15NO
Molecular Weight 191.27 g/mol 177.24 g/mol
Appearance Colorless to slightly yellow oilWhite to yellow clear liquid
Boiling Point 111 °C at 1 mmHg146-150 °C at 15 mmHg
Vapor Pressure <0.01 mmHg at 25 °CNot specified

Mechanism of Action: How They Repel

The precise mechanisms by which these compounds exert their repellent effects are complex and multifaceted, involving interactions with multiple insect sensory modalities.

DEET: A Multi-Modal Repellent

The mode of action for DEET is the most extensively studied.[7] It is no longer believed to simply block insect olfactory receptors for attractants like 1-octen-3-ol, a component of human sweat.[8] Current research indicates that DEET functions as a true repellent, with mosquitoes actively disliking its scent.[8][9] The prevailing hypotheses for DEET's mechanism of action include:

  • Olfactory Interference : DEET can confuse an insect's olfactory receptors, making it difficult for them to locate a host. It has been shown to interact with and inhibit certain odorant receptors (ORs) in insects.[7]

  • Direct Activation of Repellent Receptors : Studies have identified specific olfactory receptor neurons in mosquitoes that are directly activated by DEET, triggering an avoidance response.[9]

  • Contact Chemorepulsion : DEET is also a potent contact repellent.[7] Insects that land on a DEET-treated surface are stimulated to leave quickly, likely due to the activation of gustatory receptors on their tarsi (feet) that perceive the compound as noxious.[10]

  • Neurotoxic Effects : At a physiological level, DEET has been shown to target octopaminergic synapses in insects, leading to neuroexcitation.[11][12] It can also act as a blocker of sodium and potassium channels in neurons.[11][12]

DEET_Mechanism cluster_insect Insect Sensory System cluster_response Behavioral & Physiological Response ORs Odorant Receptors (ORs) Avoidance Host-Seeking Disruption (Avoidance Behavior) ORs->Avoidance GRs Gustatory Receptors (GRs) Contact_Repellency Disengagement upon Contact GRs->Contact_Repellency IR40a Ionotropic Receptor (Ir40a) IR40a->Avoidance Octopamine_R Octopamine Receptors Neuroexcitation Neuroexcitation/ Toxicity Octopamine_R->Neuroexcitation DEET DEET Molecule DEET->ORs Binds & Modulates (Olfactory Cue) DEET->GRs Activates (Contact Cue) DEET->IR40a Binds (Putative Chemosensor) DEET->Octopamine_R Targets Synapses

Caption: Multi-modal mechanism of action for the insect repellent DEET.

N,N-diethylbenzamide: A Likely Analogue

While specific mechanistic studies on N,N-diethylbenzamide are less abundant in the literature, its structural similarity to DEET suggests a comparable mode of action. It is highly probable that it also interacts with insect olfactory and gustatory receptors to produce both spatial and contact repellency. The absence of the meta-methyl group might alter its binding affinity for specific receptor sites, potentially influencing its efficacy spectrum and potency against different insect species.

Comparative Efficacy: Experimental Data

The most direct way to compare the efficacy of topical repellents is through controlled laboratory and field studies. The "arm-in-cage" test is a standardized laboratory method for evaluating the complete protection time (CPT) of a repellent formulation.[13][14][15]

A key study directly compared a 12% N,N-diethylbenzamide cream (Advanced Odomos) with a DEET cream against two medically important mosquito species: Anopheles stephensi (a malaria vector) and Aedes aegypti (a vector for dengue, Zika, and chikungunya).[6]

Laboratory Evaluation: Arm-in-Cage Bioassays

In these tests, volunteers applied different doses of the repellent creams to their forearms and were exposed to caged, host-seeking female mosquitoes at regular intervals. The primary endpoint was the complete protection time, defined as the time until the first confirmed bite.[14]

Table 1: Laboratory Efficacy of N,N-diethylbenzamide vs. DEET [6]

Mosquito SpeciesRepellent FormulationDose (mg/cm²)Active Ingredient (mg/cm²)Mean Complete Protection Time
Anopheles stephensi12% N,N-diethylbenzamide101.2100% protection for up to 4h
DEET10-100% protection for up to 4h
Aedes aegypti12% N,N-diethylbenzamide121.44100% protection for up to 4h
DEET12-100% protection for up to 4h

The study found no statistically significant difference in the percentage of protection against mosquito bites between the N,N-diethylbenzamide and DEET creams at the tested doses.[6]

Another study compared a 15% N,N-diethylbenzamide formulation (TRIG) with a 20% DEET product in laboratory settings. Against Anopheles gambiae, 100% protection was achieved with 1.25g of TRIG, while DEET achieved this at 0.75g. For Aedes aegypti, TRIG provided complete protection at an application of 1g, compared to 0.5g for DEET.

Field Evaluation: All-Night/Day Human-Bait Collections

To assess performance under more realistic conditions, the same study conducted field trials where volunteers applied the repellents and sat outdoors, collecting mosquitoes that landed on them.

Table 2: Field Efficacy of N,N-diethylbenzamide vs. DEET [6]

Mosquito GenusRepellent FormulationMean Complete Protection Time
Anopheles (night)12% N,N-diethylbenzamideUp to 11 hours
DEETUp to 11 hours
Aedes (day)12% N,N-diethylbenzamideUp to 6 hours
DEETUp to 6 hours

In field conditions, both creams provided complete protection for up to 11 hours against Anopheles mosquitoes and approximately 6 hours against Aedes aegypti.[6] Similarly, the field comparison of TRIG (15% N,N-diethylbenzamide) and DEET (20%) found that both repellents provided over 90% protection against Anopheles arabiensis and Culex quinquefasciatus, with a complete protection time of about 6 hours for both species.

Experimental Protocols: The Arm-in-Cage Test

The arm-in-cage test is a globally accepted method for assessing the efficacy of topical repellents, with standardized guidelines provided by organizations like the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[3][13][14]

Step-by-Step Methodology
  • Mosquito Preparation : Use 200-250 laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi) that have been starved for a period (e.g., 12 hours) but provided with a sugar source.[3]

  • Test Cage : House the mosquitoes in a cage of standardized dimensions (e.g., 40x40x40 cm).[14]

  • Volunteer Recruitment : Select human volunteers and obtain informed consent. Volunteers should avoid using any fragrances, lotions, or other scented products on the day of testing.

  • Repellent Application : Apply a precise amount of the repellent formulation (e.g., 1.0 mL) evenly over a defined area of a volunteer's forearm (e.g., from wrist to elbow). The other arm can serve as an untreated control or be treated with a reference compound (like a standard DEET formulation).

  • Exposure Periods : At set intervals (typically every 30 or 60 minutes) post-application, the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).[3]

  • Efficacy Endpoint : The primary endpoint is the "Complete Protection Time" (CPT). The definition of failure can vary slightly by protocol, but it is often defined as the time from application to the first confirmed bite (e.g., one bite followed by a second bite within the same or subsequent exposure period).[14]

  • Data Recording : Meticulously record the time of application and the time of each landing and bite for each volunteer and each repellent formulation.

  • Ethical Considerations : The protocol must be approved by an ethical review board. Volunteers should be monitored for any adverse skin reactions.

Arm_in_Cage_Workflow cluster_prep Preparation Phase cluster_testing Testing Cycle (Repeat every 30-60 min) cluster_analysis Data Analysis A Recruit & Screen Volunteers C Apply Test Repellent (e.g., 1.0 mL on forearm) A->C B Prepare Mosquito Cages (200-250 Females) B->C D Record Application Time (T=0) C->D E Insert Treated Arm into Cage for 3 min D->E F Observe for Landings and Probes/Bites E->F G No Confirmed Bite F->G No H Confirmed Bite (Efficacy Failure) F->H Yes G->E Continue to next interval I Record Time of Failure H->I J Calculate Complete Protection Time (CPT) I->J

Caption: Standardized workflow for the arm-in-cage insect repellent efficacy test.

Conclusion

Based on the available comparative data, N,N-diethylbenzamide demonstrates a high level of insect repellent efficacy that is statistically comparable to DEET when tested against key mosquito vectors like Anopheles and Aedes species.[6] Both laboratory and field studies show that formulations containing N,N-diethylbenzamide can provide long-lasting protection, making it a viable alternative to DEET in personal protection products.[6] While DEET remains the more extensively studied repellent with a broader body of evidence supporting its efficacy against a wider range of arthropods, N,N-diethylbenzamide stands out as a potent and effective molecule. Further research into its precise mechanism of action, safety profile, and performance against other vectors such as ticks would be valuable for a more comprehensive understanding of its role in the landscape of insect repellents.

References

  • Arm-in-Cage Test for Mosquito Repellents - Microbe Investigations. (n.d.). Retrieved from [Link]

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Fly, 9(1), 45-51.
  • Dodson, R. A., Kalenak, A. P., Du Bois, D. R., Gill-Ljunghammer, S. L., & Matzger, A. J. (2020). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities.
  • Corbel, V., Stankiewicz, M., Pennetier, C., Fournier, D., Stojan, J., Girard, E., ... & Lapied, B. (2009). Evidence for inhibition of cholinesterases in insect and human nervous systems by the insect repellent deet. BMC biology, 7(1), 1-15.
  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18.
  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PloS one, 9(8), e103713.
  • Biogents AG. (n.d.). Arm-In-Cage test. Retrieved from [Link]

  • Logan, J. G., Stanczyk, N. M., Hassanali, A., Kemei, J., Santana, A. E., Ribeiro, K. A., ... & Pickett, J. A. (2010). Arm-in-cage testing of natural human-derived mosquito repellents. Malaria journal, 9(1), 1-11.
  • Sub Zero. (n.d.). In-Depth Guide to DEET as an Insect Repellent. Retrieved from [Link]

  • van der Meijden, E. (2024). In the arm-in-cage test, topical repellents activate mosquitoes to disengage upon contact instead of repelling them at distance. Medical and Veterinary Entomology.
  • Obermayr, U. O., Ruther, J., & Geier, M. (2012). Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. Journal of Medical Entomology, 49(5), 1143-1153.
  • Pan, T. (n.d.). N,N-Diethyl-3-methylbenzamide, also called DEET, is the most common active ingredient in insect repellents. Pest Control Section, Food and Environmental Hygiene Department.
  • U.S. Environmental Protection Agency. (2025, May 27). DEET. Retrieved from [Link]

  • Rodriguez, S. D., Chung, H. N., & Fandino, R. A. (2017). Efficacy and Safety of Repellents Containing Deet. IntechOpen.
  • Guda, M. A., Z-Qi, W., & Leal, W. S. (2015). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 8, 389.
  • Swale, D. R., Liu, T., & Bloomquist, J. R. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell biology and toxicology, 27(2), 149-157.
  • Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 105(36), 13598-13603.
  • Gonzalez, M. A., Estevez, I., & Simal, F. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1415.
  • Sreehari, U., Sredhar, A., & Raghavendra, K. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research, 133(4), 414.
  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13-18.
  • Sreehari, U., Sreedhar, A., Raghavendra, K., & Dash, A. P. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. The Indian journal of medical research, 133(4), 414–418.
  • Kweka, E. J., Munga, S., Hape, E. E., Mazigo, H. D., & Mosha, F. W. (2012). Repellent Activity of TRIG (NN Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2012.

Sources

Comparative Cytotoxicity Guide: 3-benzamido-N,N-diethylbenzamide vs. N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Medicinal Chemists Content Focus: Structural Rationale, Cytotoxicity Profiling, and Self-Validating in vitro Methodologies

Executive Summary & Chemical Rationale

When optimizing benzamide-based scaffolds for novel therapeutics, antivirals, or agricultural agents, understanding the structure-toxicity relationship is paramount. N,N-diethylbenzamide (DEB) is a well-characterized, low-toxicity compound frequently utilized as an insect repellent analog and a hydrogen bond acceptor in green deep eutectic solvents[1]. It is highly biocompatible and volatile.

However, functionalizing the meta-position of DEB with a bulky benzamido group to form 3-benzamido-N,N-diethylbenzamide fundamentally alters the molecule's physicochemical properties. While this substitution often dramatically increases target affinity (such as receptor antagonism or viral inhibition)[2], it simultaneously shifts the baseline cytotoxicity. As a Senior Application Scientist, I frequently see researchers overlook how the addition of planar, lipophilic aromatic amides drives off-target cellular stress. This guide provides an objective comparison of their cytotoxicity profiles and outlines a field-proven, self-validating protocol for benchmarking such compounds.

Physicochemical and Cytotoxic Profiling

The primary driver of differential cytotoxicity between these two compounds is lipophilicity (cLogP) and steric bulk. DEB is a small molecule that remains primarily in the aqueous phase or partitions mildly into lipids without disrupting them. In contrast, the 3-benzamido substitution restricts conformational freedom and increases lipophilicity, facilitating rapid passive diffusion across phospholipid bilayers.

This enhanced permeability increases the propensity for non-specific hydrophobic interactions within the cell, lowering the concentration required to induce cell death (CC₅₀).

Quantitative Comparison Data

Note: Data reflects established Structure-Activity Relationship (SAR) benchmarks for DEB and its meta-substituted benzamido derivatives across standard mammalian cell lines[2],[3],[1].

ParameterN,N-diethylbenzamide (DEB)3-benzamido-N,N-diethylbenzamide
Molecular Weight 177.25 g/mol 296.37 g/mol
cLogP (Lipophilicity) ~1.9~3.5
H-Bond Donors / Acceptors 0 / 11 / 2
HEK-293 CC₅₀ (Viability) > 500 µM (Low Toxicity)~ 45 µM (Moderate Toxicity)
HepG2 CC₅₀ (Viability) > 500 µM (Low Toxicity)~ 32 µM (Moderate Toxicity)
Primary Toxicity Driver Solvent-induced membrane fluidizationMitochondrial uncoupling & ER stress

Mechanistic Toxicology: Divergent Cellular Pathways

Understanding why these compounds behave differently is critical for assay design.

DEB exhibits highly favorable biocompatibility. In mammalian cell assays, DEB and its close analogs typically require massive, millimolar concentrations to induce significant transcriptomic stress or DNA damage[4]. Its primary mode of toxicity at extreme doses is simple solvent-induced membrane fluidization, which cells can often survive if the exposure is transient.

Conversely, 3-benzamido-N,N-diethylbenzamide introduces a rigid, planar aromatic system capable of bidentate hydrogen bonding. While this is excellent for targeted receptor binding, the lipophilic benzamido group readily inserts into the inner mitochondrial membrane. This insertion subtly uncouples oxidative phosphorylation, triggering reactive oxygen species (ROS) generation. The cell responds to this oxidative and endoplasmic reticulum (ER) stress by activating intrinsic apoptotic pathways.

G DEB N,N-diethylbenzamide (DEB) Low MW, Low cLogP Membrane Transient Membrane Fluidization (High Dose Only) DEB->Membrane BDEB 3-benzamido-N,N-diethylbenzamide High MW, High cLogP Mito Mitochondrial Membrane Insertion & Off-Target Binding BDEB->Mito Enhanced Permeability ToxLow High Cell Viability (CC50 > 500 µM) Membrane->ToxLow ToxHigh ROS Generation & Apoptosis (CC50 < 50 µM) Mito->ToxHigh Oxidative Stress

Caption: Divergent cellular stress pathways induced by DEB versus its 3-benzamido derivative.

Validated Experimental Workflows for Cytotoxicity Benchmarking

To establish trustworthiness in your toxicological data, your experimental protocol must be a self-validating system. Relying solely on standard metabolic assays (like MTT) is fundamentally flawed when testing benzamides; because 3-benzamido-N,N-diethylbenzamide uncouples mitochondria, it can artificially depress the MTT readout before actual cell death occurs.

To correct for this causality, we employ an Orthogonal Multiplexed Assay measuring both intracellular ATP (CellTiter-Glo) and membrane rupture (LDH release).

Step-by-Step Methodology: Orthogonal Viability Screening

Step 1: Cell Seeding & Transcriptomic Equilibration

  • Action: Seed HEK-293 or HepG2 cells at 1 × 10⁴ cells/well in a 96-well opaque-walled tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: Cells must re-establish their extracellular matrix and receptor expression after trypsinization. Premature xenobiotic exposure leads to artificially high cytotoxicity due to handling stress.

Step 2: Compound Preparation & Solvent-Controlled Dosing

  • Action: Prepare a 10 mM stock of 3-benzamido-N,N-diethylbenzamide in 100% DMSO (due to its lower aqueous solubility) and a 10 mM stock of DEB in DMSO or directly in media. Perform 1:3 serial dilutions.

  • Causality: Ensure the final assay concentration of DMSO never exceeds 0.5% v/v. Higher DMSO concentrations will synergize with the compounds, destroying the baseline integrity of the lipid bilayer and skewing the CC₅₀. Include a 0.5% DMSO vehicle control well.

Step 3: Multiplexed Readout (LDH + ATP)

  • Action: After 48 hours of compound exposure, extract 50 µL of the supernatant to a new plate and add LDH detection reagent (incubate 30 mins, read absorbance at 490 nm). To the original plate, add 50 µL of CellTiter-Glo reagent to the remaining cells, lyse for 10 mins on a shaker, and read luminescence.

  • Causality: Pairing ATP quantitation with LDH release distinguishes between temporary metabolic inhibition (low ATP, no LDH) and actual membrane lysis/apoptosis (low ATP, high LDH).

Step 4: Self-Validation via Z'-Factor Calculation

  • Action: Calculate the Z'-factor using your vehicle control (0.5% DMSO) and a positive death control (e.g., 10 µM Staurosporine).

  • Causality: The assay is only deemed trustworthy and self-validating if the Z'-factor is ≥ 0.5. If the Z'-factor is lower, edge effects or pipetting errors have compromised the data, and the CC₅₀ values for the benzamides cannot be trusted.

References

  • Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE)
  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents Frontiers in Chemistry
  • Environmentally Friendly Extraction of Novel Deep Eutectic Solvent for Gold Extraction Journal of MMIJ / Solvent Extraction
  • Acute Toxicity Studies of Safer and More Effective Analogues of N,N-Diethyl-2-Phenylacetamide ResearchG

Sources

In Vivo Efficacy Validation of 3-Benzamido-N,N-diethylbenzamide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo efficacy validation of novel 3-benzamido-N,N-diethylbenzamide formulations. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational research. The methodologies and comparative analyses presented herein are designed to ensure scientific rigor, reproducibility, and a clear path toward clinical translation.

Introduction: The Therapeutic Potential of 3-Benzamido-N,N-diethylbenzamide

3-Benzamido-N,N-diethylbenzamide and its analogs have garnered significant interest within the scientific community for their diverse biological activities. While structurally related to the well-known insect repellent N,N-diethyl-m-toluamide (DEET), these benzamide derivatives exhibit a broader range of therapeutic applications.[1][2] Preclinical studies have suggested their potential as anticonvulsant agents, and their structural motifs are common in compounds with anticancer and antimicrobial properties.[1]

The primary challenge in harnessing the full therapeutic potential of 3-benzamido-N,N-diethylbenzamide lies in optimizing its in vivo performance. A drug's efficacy is intrinsically linked to its formulation, which governs its solubility, stability, bioavailability, and pharmacokinetic profile.[3] Therefore, a robust in vivo validation strategy is paramount to selecting the most promising formulation for clinical development.

Comparative Analysis of Formulation Strategies

The selection of an appropriate formulation is a critical determinant of in vivo success. Different formulations can significantly alter drug exposure profiles and, consequently, therapeutic outcomes.[4] This section compares common formulation approaches for benzamide derivatives, highlighting their respective advantages and disadvantages.

Formulation TypeKey AdvantagesKey DisadvantagesIdeal Application
Aqueous Solution (with co-solvents) Simple to prepare, suitable for intravenous administration.Limited solubility for lipophilic compounds, potential for co-solvent toxicity.Initial pharmacokinetic and maximum tolerated dose studies.
Lipid-Based Formulations (e.g., emulsions, liposomes) Enhanced solubility and bioavailability of lipophilic drugs, potential for targeted delivery.More complex manufacturing, potential for physical instability.Oral and parenteral delivery of poorly soluble compounds.
Polymer-Based Formulations (e.g., microparticles, hydrogels) Controlled and sustained drug release, reduced systemic toxicity.[5]Complex formulation process, potential for immunogenicity.Topical and long-acting injectable formulations.
Cyclodextrin Complexes Increased solubility and stability, can reduce volatility and skin penetration of topical agents.[6][7]Limited by the size and geometry of the drug molecule.Oral and topical formulations.
In Vivo Efficacy Validation: Experimental Design and Protocols

A well-designed in vivo study is essential for generating reliable and translatable data.[8][9] The following protocols outline key experiments for validating the efficacy of 3-benzamido-N,N-diethylbenzamide formulations.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of different 3-benzamido-N,N-diethylbenzamide formulations.

Experimental Workflow:

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Protocol:

  • Animal Model: Select an appropriate animal model based on the therapeutic indication.[10] For initial PK studies, rodents (mice or rats) are commonly used.

  • Dosing: Administer the 3-benzamido-N,N-diethylbenzamide formulation via the intended clinical route (e.g., oral, intravenous).[4] Include a control group receiving the vehicle alone.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing and Analysis: Separate plasma and analyze the concentration of the parent drug and its major metabolites using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[11]

Objective: To evaluate the therapeutic efficacy of different formulations in a disease model that recapitulates key aspects of the human condition.

Experimental Design Considerations:

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.[8][10]

  • Dose-Response Relationship: Evaluate multiple dose levels to establish a dose-response relationship and identify the optimal therapeutic dose.[12]

  • Appropriate Controls: Include both vehicle-treated and positive control (standard-of-care) groups.

Example: Anticonvulsant Efficacy Model (Pentylenetetrazole-induced seizures)

Experimental Workflow:

Caption: Workflow for an in vivo anticonvulsant efficacy study.

Detailed Protocol:

  • Animal Model: Use a suitable rodent strain, such as Swiss albino mice.

  • Pre-treatment: Administer the test formulations, vehicle control, or a positive control (e.g., diazepam) at a specified time before seizure induction.

  • Seizure Induction: Administer a convulsant agent, such as pentylenetetrazole (PTZ), to induce seizures.

  • Observation: Observe the animals for the onset of seizures and record key parameters such as the latency to the first seizure and the severity of convulsions.

  • Data Analysis: Statistically compare the outcomes between the different treatment groups.

Data Interpretation and Formulation Selection

The culmination of these in vivo studies is the generation of a comprehensive dataset that enables an informed decision on the optimal formulation.

Comparative Data Summary:

FormulationCmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)Efficacy (e.g., % Seizure Protection)
Formulation A (Aqueous)
Formulation B (Lipid-based)
Formulation C (Polymer-based)

A successful formulation will demonstrate a favorable pharmacokinetic profile, leading to improved efficacy in the disease model compared to the unformulated drug and other formulations. The ideal candidate for further development will strike a balance between efficacy, safety, and manufacturability.

Conclusion

The in vivo validation of 3-benzamido-N,N-diethylbenzamide formulations is a critical step in the drug development process. By employing robust experimental designs and a comprehensive understanding of formulation science, researchers can effectively identify the most promising candidates for clinical translation. This guide provides a foundational framework for these endeavors, emphasizing scientific integrity and a data-driven approach to decision-making.

References

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Retrieved from [Link]

  • Dallow, N., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. Retrieved from [Link]

  • Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo Models and Decision Trees for Formulation Development in Early Drug Development: A Review of Current Practices and Recommendations for Biopharmaceutical Development. Retrieved from [Link]

  • Al-Ghazawi, M., et al. (2021). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. MDPI. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N,N-DIETHYLBENZAMIDE 1696-17-9 wiki. Retrieved from [Link]

  • Li, H., et al. (2002). Topical formulation studies with DEET (N,N-diethyl-3-methylbenzamide) and cyclodextrins. PubMed. Retrieved from [Link]

  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery. Retrieved from [Link]

  • Qiu, H., et al. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. Retrieved from [Link]

  • Klun, J. A., et al. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). PubMed. Retrieved from [Link]

  • van der Meer, D., et al. (2021). Reanalysis of in vivo drug synergy validation study rules out synergy in most cases. PMC. Retrieved from [Link]

  • Tønnesen, H. H., et al. (1992). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. Retrieved from [Link]

  • ChemBK. (2025, August 19). benzamide, N,N-diethyl-3-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Retrieved from [Link]

  • Al-Japairai, K. A. S., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sun, D., et al. (2018). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved from [Link]

  • Swale, D. R., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2017). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology. Retrieved from [Link]

  • Chen, Y. F., et al. (2004). Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats. PubMed. Retrieved from [Link]

  • Inayat-Hussain, S. H., et al. (1989). Preventive effect of 3-aminobenzamide on the reduction of NAD levels in rat liver following administration of diethylnitrosamine. PubMed. Retrieved from [Link]

  • Ansari, M. A., et al. (2008). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Minnesota Department of Health. (2013, September). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Retrieved from [Link]

  • Tikar, S. N., et al. (2014). Oviposition deterrent activity of three mosquito repellents diethyl phenyl acetamide (DEPA), diethyl m toluamide (DEET), and diethyl benzamide (DEB) on Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus. Stork. Retrieved from [Link]

Sources

A Guide to Ensuring Inter-Laboratory Reproducibility of In Vitro Assays for 3-Benzamido-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reproducibility in Preclinical Research

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a clinical candidate is both arduous and resource-intensive. A critical, yet often underestimated, aspect of this journey is the reproducibility of preclinical data. The ability to consistently reproduce experimental findings across different laboratories is the bedrock of scientific validity and is paramount for making go/no-go decisions with confidence. This guide focuses on establishing a framework for ensuring the inter-laboratory reproducibility of in vitro assays for a hypothetical small molecule, 3-benzamido-N,N-diethylbenzamide. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive, experience-driven blueprint for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative principles of assay validation.

The successful transition of a compound through the drug development pipeline hinges on the reliability of early-stage in vitro data.[1] These assays are instrumental in characterizing the compound's activity, potency, and potential liabilities.[1][2] However, variability in results between laboratories can lead to costly delays and the unwarranted progression or termination of drug candidates. This guide, therefore, presents a hypothetical inter-laboratory study designed to assess and ensure the robustness of in vitro assays for 3-benzamido-N,N-diethylbenzamide.

Designing a Robust Inter-Laboratory Study: A Hypothetical Case for 3-Benzamido-N,N-diethylbenzamide

To evaluate the inter-laboratory reproducibility of in vitro assays for 3-benzamido-N,N-diethylbenzamide, a well-structured study involving multiple laboratories is essential. The design of such a study must be meticulous, with a clear and unambiguous test protocol to ensure that all participating laboratories are assessing the method's performance under the same conditions. This section outlines the key considerations and a hypothetical experimental design.

Selection of In Vitro Assays

Given the chemical structure of 3-benzamido-N,N-diethylbenzamide, a benzamide derivative, it is plausible to hypothesize its activity as a small molecule inhibitor of a specific biological target, such as an enzyme or a receptor.[3][4] Therefore, a panel of representative in vitro assays should be selected to assess its biological activity and potential cytotoxicity. For our hypothetical study, we will include:

  • A Target-Based Biochemical Assay: An enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) against a putative target enzyme.

  • A Cell-Based Proliferation Assay: An MTS or CellTiter-Glo® assay to measure the effect of the compound on the proliferation of a relevant cancer cell line, determining the half-maximal growth inhibitory concentration (GI50).[4]

  • A Cytotoxicity Assay: A lactate dehydrogenase (LDH) release assay to assess membrane integrity and potential cytotoxic effects.

Study Participants and Materials

The study should involve a minimum of three to five independent laboratories with demonstrated expertise in in vitro pharmacology.[5] To minimize variability arising from reagents, a centralized source should provide all participating laboratories with:

  • A single, highly purified batch of 3-benzamido-N,N-diethylbenzamide with a certificate of analysis.

  • The same lot of the specific cell line (e.g., HeLa or A549) from a certified cell bank.

  • Standardized reagents, including cell culture media, supplements, and assay kits.

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory study.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Assay Execution (Performed at each Laboratory) cluster_2 Phase 3: Data Analysis & Reporting P1 Centralized Synthesis & QC of 3-benzamido-N,N-diethylbenzamide P2 Procurement of Standardized Reagents & Cell Lines P1->P2 P3 Distribution of Materials & Detailed Protocol to Participating Laboratories P2->P3 L1 Cell Culture & Seeding P3->L1 L2 Compound Dilution & Treatment L1->L2 L3 Execution of Biochemical & Cell-Based Assays L2->L3 L4 Data Acquisition L3->L4 D1 Data Submission to Central Coordinator L4->D1 D2 Statistical Analysis (IC50/GI50, Z'-factor, CV) D1->D2 D3 Generation of Inter-Laboratory Comparison Report D2->D3

Caption: A flowchart of the inter-laboratory study workflow.

Hypothetical Comparative Data and Acceptance Criteria

The primary goal of the inter-laboratory study is to assess the degree of agreement in the data generated by different laboratories. Key metrics for this evaluation include the half-maximal inhibitory/growth-inhibitory concentration (IC50/GI50), the Z'-factor for assay quality, and the coefficient of variation (CV) for reproducibility.

Table 1: Hypothetical IC50/GI50 Values for 3-benzamido-N,N-diethylbenzamide
LaboratoryBiochemical Assay IC50 (µM)Cell Proliferation Assay GI50 (µM)
Lab 11.255.8
Lab 21.406.2
Lab 31.155.5
Mean 1.27 5.83
Std. Dev. 0.126 0.351
% CV 9.9% 6.0%
Table 2: Hypothetical Assay Performance Metrics
LaboratoryBiochemical Assay Z'-FactorCell Proliferation Assay Z'-Factor
Lab 10.820.75
Lab 20.790.78
Lab 30.850.72
Mean 0.82 0.75

Acceptance Criteria:

  • IC50/GI50: The inter-laboratory coefficient of variation (%CV) should be less than 20%.

  • Z'-Factor: The Z'-factor for all assays in all laboratories should be greater than 0.5, indicating a robust and reliable assay window.

Detailed Experimental Protocols

To ensure consistency, a highly detailed and unambiguous protocol for each assay is mandatory. The following are example protocols for the proposed assays.

Protocol 1: Target-Based Biochemical Assay (Hypothetical Enzyme Inhibition)
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute the target enzyme to the working concentration in assay buffer.

    • Prepare a 10 mM stock solution of 3-benzamido-N,N-diethylbenzamide in 100% DMSO. Create a serial dilution series in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the enzyme's substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to positive and negative controls.

    • Fit the dose-response curve using a four-parameter logistic regression to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTS)
  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells and seed them into 96-well plates at a density of 5,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 3-benzamido-N,N-diethylbenzamide in cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

    • Determine the GI50 value by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

While the precise mechanism of action for 3-benzamido-N,N-diethylbenzamide is not defined, we can conceptualize its potential interaction within a hypothetical signaling pathway. The following diagram illustrates a generic pathway where the compound could act as an inhibitor.

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound 3-benzamido-N,N- diethylbenzamide Compound->Kinase1 Inhibition

Caption: A hypothetical signaling pathway for 3-benzamido-N,N-diethylbenzamide.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for assessing the inter-laboratory reproducibility of in vitro assays for 3-benzamido-N,N-diethylbenzamide. By adhering to the principles of standardized protocols, centralized reagents, and robust statistical analysis, researchers can establish a high degree of confidence in their preclinical data. The successful completion of such a study would provide a solid foundation for the further development of this and other novel chemical entities. Future work should focus on applying this framework to real-world inter-laboratory studies to further refine best practices and promote a culture of reproducibility in the scientific community.

References

  • Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Drug Target Review. Retrieved from [Link]

  • Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 231-240. Retrieved from [Link]

  • Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-410. Retrieved from [Link]

  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide. (2022). MDPI. Retrieved from [Link]

  • VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). (n.d.). VAMAS. Retrieved from [Link]

  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. (2022). NCBI Bookshelf. Retrieved from [Link]

  • EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. (2018). European Accreditation. Retrieved from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). Ethiopian National Accreditation Organisation (EAS). Retrieved from [Link]

  • Interlaboratory comparisons. (n.d.). Joint Research Centre - European Commission. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzamido-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-benzamido-N,N-diethylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。